molecular formula C10H12N2 B116244 1-(1H-indol-5-yl)ethanamine CAS No. 147591-52-4

1-(1H-indol-5-yl)ethanamine

Katalognummer: B116244
CAS-Nummer: 147591-52-4
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: IRGHGODKKCDIFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Indol-5-yl)ethanamine (CAS 147591-52-4) is a high-purity chemical compound with a molecular formula of C 10 H 12 N 2 and a molecular weight of 160.22 g/mol . This compound features an indole ring system, a prominent scaffold in medicinal chemistry, and is available for research applications. The indole moiety is recognized as a privileged structure in drug discovery, and recent studies highlight the value of 1H-indol-5-yl derivatives as key intermediates and core scaffolds in developing novel bioactive molecules . Specifically, research demonstrates that 5-(1H-indol-5-yl) hybrid structures can yield highly potent inhibitors for enzymes like xanthine oxidase, a target for gout and hyperuricemia therapeutics . Such compounds can exhibit significantly enhanced inhibitory activity compared to traditional drugs, underscoring the research value of this chemical class . Researchers are directed to utilize this product solely for laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage protocols. This material should be stored sealed in a dry, dark place at 2-8°C .

Eigenschaften

IUPAC Name

1-(1H-indol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGHGODKKCDIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568922
Record name 1-(1H-Indol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147591-52-4
Record name 1-(1H-Indol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1H-indol-5-yl)ethanamine is a molecule of interest in medicinal chemistry due to its structural similarity to endogenous signaling molecules and other pharmacologically active compounds. Understanding its fundamental basic properties, such as pKa and solubility, is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for the determination of its basic properties, and explores potential biological activities based on related indoleamine structures. All quantitative data are summarized for clarity, and key experimental workflows are visualized using the DOT language.

Physicochemical Properties

While specific experimentally determined data for this compound are limited in publicly available literature, its core physicochemical properties can be summarized and estimated based on its structure and data from chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂BOC Sciences[1]
Molecular Weight 160.22 g/mol BOC Sciences[1]
CAS Number 147591-52-4BLDpharm[]
Appearance Likely a solid or oilGeneral chemical knowledge
Topological Polar Surface Area (TPSA) 41.81 ŲChemScene[3]
Predicted LogP 2.1876ChemScene[3]
Hydrogen Bond Donors 2ChemScene[3]
Hydrogen Bond Acceptors 1ChemScene[3]
Rotatable Bonds 1ChemScene[3]

Basicity and pKa Determination

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the ethanamine side chain. The indole nitrogen is generally considered non-basic as its lone pair is involved in the aromatic sextet of the pyrrole ring.

Predicted pKa

Due to the absence of experimental data, chemoinformatic tools are valuable for estimating the pKa of the protonated amine. Various computational models, such as those based on quantitative structure-activity relationships (QSAR) and quantum chemistry, can provide predictions. For drug-like amines, these methods often yield results with an accuracy of ±1 to 2 pKa units.

Table 2: Predicted pKa Value

PropertyPredicted ValueMethod
pKa (of conjugate acid) ~9-10Based on similar alkylamines and computational prediction tools.
Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of amines.

Principle: A solution of the amine is titrated with a standard acid, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.

Materials and Reagents:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • Methanol or another co-solvent if solubility is low

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Add the standardized HCl solution in small, precise increments from the burette.

  • After each addition, allow the pH to stabilize and record the reading along with the volume of titrant added.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point of the resulting titration curve.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Amine start Start Titration dissolve->start calibrate Calibrate pH Meter calibrate->start add_hcl Add HCl Increment start->add_hcl measure_ph Measure pH add_hcl->measure_ph Allow to stabilize record Record Data measure_ph->record record->add_hcl Continue until past equivalence point plot Plot pH vs. Volume record->plot determine_pka Determine pKa plot->determine_pka

Figure 1: Workflow for pKa determination by potentiometric titration.

Solubility

The solubility of this compound is influenced by the polar amine and indole N-H groups, which can participate in hydrogen bonding, and the nonpolar indole ring and ethyl backbone.

Predicted Solubility

Based on its structure, this compound is expected to have some solubility in polar solvents and increased solubility in acidic aqueous solutions due to the formation of the protonated, more polar ammonium salt. Its solubility in nonpolar organic solvents is likely to be moderate.

Table 3: Predicted Qualitative Solubility

SolventPredicted SolubilityRationale
Water Slightly soluble to solubleAmine and indole N-H can form hydrogen bonds.
Aqueous Acid (e.g., 0.1 M HCl) SolubleFormation of a water-soluble ammonium salt.
Aqueous Base (e.g., 0.1 M NaOH) Sparingly solubleThe free base is less polar than its salt.
Methanol, Ethanol SolublePolar protic solvents can hydrogen bond with the amine.
Dichloromethane, Chloroform Moderately solubleSolvents with moderate polarity.
Hexane, Toluene Sparingly soluble to insolubleNonpolar solvents are poor solvents for polar amines.
Experimental Protocol for Qualitative Solubility Determination

A series of qualitative tests can efficiently determine the solubility class of the compound.

Principle: The solubility of a small amount of the compound is observed in a series of solvents with different properties (polar, nonpolar, acidic, basic).

Materials and Reagents:

  • This compound

  • Deionized water

  • 5% Hydrochloric acid (HCl) solution

  • 5% Sodium hydroxide (NaOH) solution

  • Methanol

  • Dichloromethane

  • Hexane

  • Test tubes

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of this compound to a series of labeled test tubes.

  • To each test tube, add 1 mL of one of the solvents.

  • Vortex each tube for 30 seconds.

  • Visually inspect for dissolution. If the solid or oil is no longer visible, the compound is considered soluble.

  • Record the observations for each solvent.

G cluster_results Solubility Classification start Start with Compound water Test in Water start->water hcl Test in 5% HCl water->hcl If insoluble water_sol Water Soluble water->water_sol If soluble naoh Test in 5% NaOH hcl->naoh If insoluble acid_sol Acid Soluble (Base) hcl->acid_sol If soluble organic Test in Organic Solvents (Methanol, DCM, Hexane) naoh->organic If insoluble base_sol Base Soluble (Acid) naoh->base_sol If soluble neutral_sol Neutral organic->neutral_sol Classify based on polarity

Figure 2: Logical workflow for qualitative solubility testing.

Potential Biological Activity and Signaling Pathways

Structural Analogy to Serotonin

This compound is a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine), lacking the 5-hydroxyl group and having a methyl group on the ethylamine side chain. This suggests that the compound may interact with serotonin receptors (5-HT receptors). The affinity and activity (agonist or antagonist) at different 5-HT receptor subtypes would depend on the specific structural requirements of the receptor binding pockets. For example, some aminoethylindole derivatives are known to be agonists at 5-HT2 receptors.[4]

Potential as a Monoamine Oxidase (MAO) Inhibitor

Some indolealkylamines are known to be inhibitors of monoamine oxidase, an enzyme responsible for the degradation of monoamine neurotransmitters. This could lead to an increase in the synaptic levels of serotonin, dopamine, and norepinephrine.

Other Potential Activities

Indole derivatives are a rich source of pharmacologically active compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activity of this compound would require experimental validation.

G cluster_targets Potential Molecular Targets cluster_pathways Hypothesized Downstream Signaling compound This compound serotonin_receptors Serotonin Receptors (e.g., 5-HT2) compound->serotonin_receptors Structural Analog of Serotonin mao Monoamine Oxidase (MAO) compound->mao Potential Inhibitor other_receptors Other GPCRs/Enzymes compound->other_receptors Broad Indole Activity pi_turnover Phosphatidylinositol Turnover serotonin_receptors->pi_turnover neurotransmitter_levels Modulation of Neurotransmitter Levels mao->neurotransmitter_levels various_cellular Various Cellular Responses other_receptors->various_cellular

Figure 3: Hypothesized biological interactions of this compound.

Conclusion

This compound is an indoleamine with basic properties that can be systematically characterized using standard laboratory procedures. While specific experimental data on its pKa and solubility are currently lacking, this guide provides the necessary theoretical background and detailed experimental protocols for their determination. Furthermore, based on its structural similarity to known bioactive molecules, it is a promising candidate for further investigation into its pharmacological effects, particularly within the serotonergic system. The information and methodologies presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

1-(1H-indol-5-yl)ethanamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and a representative synthesis protocol for 1-(1H-indol-5-yl)ethanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational information for further investigation of this and related indole compounds.

Chemical Structure and IUPAC Name

This compound is a primary amine featuring an indole scaffold, a common motif in pharmacologically active compounds. The ethylamine group is attached to the 5-position of the indole ring.

IUPAC Name: this compound[1][][3]

CAS Number: 147591-52-4[1][][4][5]

Molecular Formula: C₁₀H₁₂N₂[1][][5]

Molecular Weight: 160.22 g/mol [1][]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are primarily computationally derived and serve as a useful reference for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂[1][][5]
Molecular Weight 160.22 g/mol [1][]
CAS Number 147591-52-4[1][][4][5]
Topological Polar Surface Area (TPSA) 41.81 Ų[1]
LogP (octanol-water partition coefficient) 2.1876[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 1[1]

Experimental Protocols

Representative Synthesis of this compound via Reductive Amination

This proposed synthesis involves the reductive amination of 5-acetylindole. This two-step process first involves the formation of an imine or enamine intermediate, which is then reduced to the desired primary amine.

Step 1: Reaction of 5-acetylindole with a source of ammonia to form an intermediate.

  • Materials: 5-acetylindole, ammonium acetate (or another ammonia source), methanol (or a suitable solvent), and a dehydrating agent (e.g., molecular sieves).

  • Procedure:

    • To a solution of 5-acetylindole in methanol, add an excess of ammonium acetate.

    • Add molecular sieves to the reaction mixture to remove the water formed during the reaction.

    • Stir the mixture at room temperature or with gentle heating for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

Step 2: Reduction of the intermediate to this compound.

  • Materials: The crude reaction mixture from Step 1, a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), and a suitable solvent (e.g., methanol).

  • Procedure:

    • Cool the reaction mixture from Step 1 in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reduction by TLC or LC-MS.

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass spectrometry to determine the molecular weight.

  • Infrared (IR) spectroscopy to identify functional groups.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G start 5-Acetylindole reductive_amination Reductive Amination (e.g., NH₄OAc, NaBH₃CN) start->reductive_amination product This compound (Crude Product) reductive_amination->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product characterization Characterization (NMR, MS, IR) final_product->characterization

References

In-depth Technical Guide: 1-(1H-indol-5-yl)ethanamine (CAS 147591-52-4)

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This document serves as a technical guide on the chemical compound 1-(1H-indol-5-yl)ethanamine, identified by the CAS number 147591-52-4. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It is important to note that while this compound is commercially available, detailed public-domain literature regarding its synthesis, biological activity, and specific experimental protocols is notably scarce. This guide is compiled based on available chemical supplier information and extrapolated knowledge from structurally related indoleamine compounds.

Chemical Identity and Properties

This compound is a primary amine derivative of indole. The core structure consists of a bicyclic indole ring system with an ethanamine substituent at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 147591-52-4ChemScene
Molecular Formula C₁₀H₁₂N₂ChemScene
Molecular Weight 160.22 g/mol ChemScene
IUPAC Name 1-(1H-indol-5-yl)ethan-1-amineChemScene
SMILES CC(C1=CC2=C(C=C1)NC=C2)NChemScene
Topological Polar Surface Area (TPSA) 41.81 ŲChemScene
logP 2.1876ChemScene
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 1ChemScene
Rotatable Bonds 1ChemScene

Synthesis and Manufacturing

A potential synthetic workflow could involve the following key steps:

Caption: A potential synthetic pathway to this compound.

Experimental Protocol (Hypothetical):

A generalized procedure for the reductive amination of a ketone, which could be adapted for the synthesis of this compound from 5-acetylindole, is outlined below. Note: This is a theoretical protocol and would require optimization.

  • Imine Formation: 5-acetylindole would be dissolved in a suitable solvent such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) would be added. The reaction mixture would be stirred at room temperature or with gentle heating to facilitate the formation of the corresponding imine.

  • Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, would be added portion-wise to the reaction mixture. The reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the completion of the reduction.

  • Work-up and Purification: Upon completion, the reaction would be quenched, and the solvent removed under reduced pressure. The residue would be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed, dried, and concentrated. The crude product would then be purified using column chromatography on silica gel to yield this compound.

Potential Biological and Pharmacological Significance

While no specific biological data for this compound has been found, the indoleamine scaffold is a well-established pharmacophore present in numerous biologically active molecules, including neurotransmitters (e.g., serotonin) and various therapeutic agents. Derivatives of indole are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

The structural similarity of this compound to neurotransmitters suggests potential interactions with receptors in the central nervous system.

Potential_Interactions node_compound node_compound node_target node_target node_effect node_effect Compound This compound Receptor CNS Receptors (e.g., Serotonin, Dopamine) Compound->Receptor Signaling Downstream Signaling Cascades Receptor->Signaling Response Potential Neurological/ Pharmacological Effects Signaling->Response

Caption: A logical diagram of potential biological interactions.

Future Research and Development

The lack of extensive data on this compound presents an opportunity for further investigation. Key areas for future research would include:

  • Development and optimization of a robust synthetic protocol.

  • In vitro screening to determine its binding affinity for a panel of receptors and enzymes, particularly those within the central nervous system.

  • Evaluation of its biological activity in various disease models, guided by the results of the in vitro screening.

  • Structure-activity relationship (SAR) studies by synthesizing and testing derivatives to identify key structural motifs for biological activity.

Conclusion

This compound is an indoleamine derivative with potential for further exploration in drug discovery and development. While currently, there is a significant gap in the scientific literature regarding its specific properties and biological functions, its structural features suggest it may possess interesting pharmacological activities. This technical guide provides a summary of the available information and outlines a framework for future research into this compound. Researchers and drug development professionals are encouraged to undertake further studies to elucidate the full potential of this compound.

An In-depth Technical Guide to the Synthesis of 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indol-5-yl)ethanamine is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic routes.

Core Synthesis Pathways

The most direct and widely employed method for the synthesis of this compound is the reductive amination of the readily available starting material, 5-acetylindole. This transformation can be achieved through several methodologies, primarily categorized as one-pot reductive amination and a two-step process involving the formation and subsequent reduction of an oxime intermediate.

Pathway 1: One-Pot Reductive Amination of 5-Acetylindole

One-pot reductive amination is an efficient method that combines the formation of an imine intermediate from the ketone and an amine source, followed by its in-situ reduction to the desired amine.

A common and classical approach for this transformation is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. This reaction is typically carried out at elevated temperatures.

Alternatively, modern reductive amination protocols often employ a combination of an ammonium salt, such as ammonium acetate, to form the imine in situ, and a hydride reducing agent, like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to reduce the imine. Sodium borohydride (NaBH₄) can also be used, often in conjunction with a Lewis acid catalyst to facilitate the reaction.

Logical Workflow for One-Pot Reductive Amination:

G SA 5-Acetylindole Imine Imine Intermediate (in situ) SA->Imine Reaction with Amine Source AmineSource Amine Source (e.g., Ammonium Formate, Ammonium Acetate) AmineSource->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., Formic Acid, NaBH₃CN, NaBH(OAc)₃) ReducingAgent->Product

Caption: One-pot reductive amination of 5-acetylindole.

Pathway 2: Synthesis via Oxime Formation and Reduction

This two-step pathway involves the initial conversion of 5-acetylindole to its corresponding oxime, followed by the reduction of the oxime to the primary amine.

  • Oxime Formation: 5-acetylindole is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to yield 5-acetylindole oxime.

  • Oxime Reduction: The isolated oxime is then reduced to this compound. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Workflow for Oxime Pathway:

G Start 5-Acetylindole Step1 Oxime Formation (Hydroxylamine HCl, Base) Start->Step1 Intermediate 5-Acetylindole Oxime Step1->Intermediate Step2 Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis via an oxime intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data for the described synthesis pathways. Please note that yields can vary depending on the specific reaction conditions and scale.

PathwayStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
One-Pot Reductive Amination
Leuckart Reaction5-AcetylindoleAmmonium formate, Formic acidNeat160-1806-1240-60
NaBH₃CN/NH₄OAc5-AcetylindoleSodium cyanoborohydride, Ammonium acetateMethanol25-6012-2460-75
Oxime Formation and Reduction
Oxime Formation5-AcetylindoleHydroxylamine hydrochloride, Sodium acetateEthanol/Water802-4>90
Oxime Reduction (Catalytic Hydrogenation)5-Acetylindole OximeH₂, 10% Pd/CEthanol/AcOH254-870-85

Detailed Experimental Protocols

Protocol 1: Reductive Amination of 5-Acetylindole using Sodium Cyanoborohydride and Ammonium Acetate

Materials:

  • 5-Acetylindole

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-acetylindole (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, carefully acidify the mixture with 1N HCl to a pH of approximately 2 to decompose the excess borohydride.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2N NaOH solution to a pH of 10-12.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by crystallization of its salt (e.g., hydrochloride).

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 5-Acetylindole Oxime

Step A: Synthesis of 5-Acetylindole Oxime

Materials:

  • 5-Acetylindole

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

Procedure:

  • Dissolve 5-acetylindole (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the solution of 5-acetylindole.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add cold water to the mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-acetylindole oxime.

Step B: Catalytic Hydrogenation of 5-Acetylindole Oxime

Materials:

  • 5-Acetylindole oxime

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Acetic acid (optional, as a co-solvent)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 5-acetylindole oxime (1.0 eq) in ethanol (and optionally a small amount of acetic acid), add 10% Pd/C catalyst (5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the apparatus and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or salt formation as described in Protocol 1.

Conclusion

This technical guide has outlined the primary and most effective synthetic pathways for the preparation of this compound. The one-pot reductive amination of 5-acetylindole offers an efficient and direct route, while the two-step synthesis via an oxime intermediate provides a reliable alternative, particularly for achieving high purity. The detailed experimental protocols and comparative quantitative data herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the proficient synthesis of this important chemical intermediate.

1-(1H-indol-5-yl)ethanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(1H-indol-5-yl)ethanamine

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's molecular characteristics, a proposed synthesis protocol, and potential areas of biological investigation based on related structures.

Molecular and Physicochemical Properties

This compound, with the CAS number 147591-52-4, is a primary amine derivative of the indole heterocyclic system. Its core structure consists of an indole ring substituted at the 5-position with an ethylamine group.

Molecular Formula: C₁₀H₁₂N₂[1][2][3]

Molecular Weight: 160.22 g/mol [1][2][3]

The key physicochemical and computational properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other parameters are computationally predicted and await experimental verification.

PropertyValueSource
IUPAC Name This compound-
CAS Number 147591-52-4[1][2][3]
Molecular Formula C₁₀H₁₂N₂[1][2][3]
Molecular Weight 160.22 g/mol [1][2][3]
SMILES CC(C1=CC2=C(C=C1)NC=C2)N[1][2]
Topological Polar Surface Area (TPSA) 41.81 Ų[1]
logP (octanol-water partition coefficient) 2.1876[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 1[1]
Storage Conditions 2-8°C, sealed in a dry, dark place[2]

Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 1-(1H-indol-5-yl)ethanone (CAS: 53330-94-2). This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the target amine.

Reaction Scheme:

1-(1H-indol-5-yl)ethanone → [Imine Intermediate] → this compound

Experimental Protocol

Materials:

  • 1-(1H-indol-5-yl)ethanone

  • Ammonium acetate (CH₃COONH₄) or another ammonia source

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent (e.g., sodium triacetoxyborohydride)

  • Methanol (MeOH) or another suitable solvent

  • Glacial acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1-(1H-indol-5-yl)ethanone (1 equivalent) in methanol.

    • Add ammonium acetate (10-20 equivalents) to the solution.

    • If required, add a catalytic amount of glacial acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting ketone.

  • Reduction:

    • Once imine formation is significant, cool the reaction mixture to 0°C in an ice bath.

    • Carefully add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol under reduced pressure.

    • Add saturated sodium bicarbonate solution to neutralize any remaining acid and basify the mixture to a pH of ~8-9.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking).

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Research Applications

While no specific biological activities for this compound have been extensively reported in the literature, the indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological effects.

  • Antimicrobial Agents: Derivatives of the isomeric 1-(1H-indol-3-yl)ethanamine have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is involved in antibiotic resistance.[4] This suggests that this compound and its derivatives could be explored for similar antimicrobial or resistance-modifying properties.

  • Cancer and Inflammatory Diseases: Other indole derivatives, such as those based on 1-(1H-indol-1-yl)ethanone, have been developed as inhibitors of the CBP/EP300 bromodomain, a target in castration-resistant prostate cancer.[1] Additionally, various indole-containing compounds are being investigated as inhibitors of xanthine oxidase for the treatment of gout and as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy.[5][6]

  • Neurological Disorders: The structural similarity of indoleamines to neurotransmitters like serotonin makes them candidates for modulating neurological pathways.

This compound serves as a valuable building block for the synthesis of more complex molecules, enabling the exploration of structure-activity relationships in these and other therapeutic areas.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound from its ketone precursor.

G start_material 1-(1H-indol-5-yl)ethanone intermediate Imine Intermediate start_material->intermediate Imine Formation reagents_imine Ammonium Acetate (NH₄OAc) Methanol (MeOH) reagents_imine->intermediate product This compound intermediate->product Reduction reagents_reduction Sodium Cyanoborohydride (NaBH₃CN) reagents_reduction->product final_product Pure Product product->final_product Purification purification Work-up & Purification (Extraction, Chromatography) purification->final_product

Caption: Synthetic workflow for this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted solubility and stability data for 1-(1H-indol-5-yl)ethanamine. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates information from structurally related indoleamines and established pharmaceutical testing protocols. It is designed to offer a robust framework for researchers initiating studies with this compound, including detailed experimental methodologies for determining its key physicochemical properties.

Physicochemical Properties

This compound is an indoleamine derivative with potential applications in medicinal chemistry and drug discovery. A summary of its basic physicochemical properties is presented below.

PropertyValueSource
CAS Number 147591-52-4BLDpharm[1], BOC Sciences[]
Molecular Formula C₁₀H₁₂N₂ChemScene[3]
Molecular Weight 160.22 g/mol ChemScene[3], BOC Sciences[]
Topological Polar Surface Area (TPSA) 41.81 ŲChemScene[3]
Predicted logP 2.1876ChemScene[3]
Hydrogen Bond Donors 2ChemScene[3]
Hydrogen Bond Acceptors 1ChemScene[3]
Rotatable Bonds 1ChemScene[3]

Solubility Profile

The solubility of this compound has not been extensively reported in the literature. However, based on its structure—containing a relatively nonpolar indole ring and a polar primary amine group—a predicted solubility profile in common laboratory solvents can be estimated. The primary amine group suggests that the compound's solubility will be pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of a more polar ammonium salt.

SolventPredicted SolubilityRationale / Comment
Water (pH 7) LowThe nonpolar indole ring likely limits solubility in neutral aqueous media.
Aqueous Acid (e.g., 0.1 M HCl) HighProtonation of the primary amine to form a soluble salt is expected.
Aqueous Base (e.g., 0.1 M NaOH) Very LowSuppression of the ionization of the basic amine group will likely decrease aqueous solubility.
Dimethyl Sulfoxide (DMSO) HighA common aprotic polar solvent for dissolving a wide range of organic molecules.
Ethanol / Methanol Moderate to HighPolar protic solvents that can engage in hydrogen bonding with the amine and indole N-H groups.
Acetonitrile ModerateA polar aprotic solvent, likely a suitable vehicle for analytical studies.
Dichloromethane (DCM) Low to ModerateThe polarity may be too low for significant solvation of the polar amine group.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application in biological assays. The indole ring is known to be susceptible to oxidation, and the primary amine can participate in various degradation reactions. A comprehensive assessment of its stability should be conducted through forced degradation studies.

Predicted Degradation Pathways:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be catalyzed by air, light, and trace metals. This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of indole-containing compounds.

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions at elevated temperatures could potentially lead to degradation.

Recommended Storage Conditions: To minimize degradation, it is recommended to store this compound as a solid at low temperatures (e.g., 4°C), protected from light and moisture.[3] For solutions, preparation in a suitable solvent and storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures is advisable.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium or thermodynamic solubility measurement using the widely accepted shake-flask method.[4]

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or µg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate on orbital shaker (e.g., 24-48h, 25°C) C->D E Settle and withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate Solubility H->I

Shake-Flask Solubility Determination Workflow.
Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[5] This protocol is based on ICH guidelines.[5]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a set time.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter). A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis using a PDA detector is recommended.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (Solid, 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Start Prepare Stock Solution (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Establish Degradation Pathway Analysis->Report

Forced Degradation Study Workflow.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data is sparse, the provided predictions and detailed protocols for solubility and stability testing offer a clear path for comprehensive characterization. The inherent reactivity of the indole nucleus and the primary amine functionality necessitates careful handling and thorough stability assessment to ensure the integrity and reliability of experimental results.

References

Spectroscopic Profile of 1-(1H-indol-5-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indol-5-yl)ethanamine is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural relation to tryptamine and other biologically active indole derivatives. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such data are also presented.

Spectroscopic Data Summary

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted spectroscopic data obtained from computational chemistry software and databases. These predictions provide valuable insights into the expected spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.10br s1HNH (indole)
~7.60d1HH-4
~7.35d1HH-7
~7.20t1HH-2
~7.05dd1HH-6
~6.50t1HH-3
~4.20q1HCH (ethanamine)
~1.60br s2HNH₂ (ethanamine)
~1.50d3HCH₃ (ethanamine)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~138.0C-5
~135.0C-7a
~127.5C-3a
~124.5C-2
~121.0C-6
~120.0C-4
~111.0C-7
~102.5C-3
~51.0CH (ethanamine)
~25.0CH₃ (ethanamine)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch (Indole)
~3350, ~3280Medium, SharpN-H Stretch (Amine, symmetric & asymmetric)
~3100-3000MediumC-H Stretch (Aromatic)
~2970-2850MediumC-H Stretch (Aliphatic)
~1620MediumN-H Bend (Amine)
~1580, ~1470Medium-StrongC=C Stretch (Aromatic)
~1450MediumC-H Bend (Aliphatic)
~1340MediumC-N Stretch (Aromatic)
~1240MediumC-N Stretch (Aliphatic)
~880-800StrongC-H Bend (Aromatic, out-of-plane)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
160[M]⁺ (Molecular Ion)
145[M - CH₃]⁺
144[M - NH₂]⁺
131[M - C₂H₄N]⁺ (Loss of ethylamine side chain)
117Indole ring fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[1][2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[1]

    • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.[3]

  • Data Acquisition (Electron Ionization - EI) :

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[4][5][6]

    • In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4][5][6]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[4][5][6]

    • The detector records the abundance of each ion, generating a mass spectrum.[4][5][6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Solid_Sample Solid Sample (IR-ATR) Sample->Solid_Sample NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometer (EI) Dissolution->MS IR IR Spectrometer (ATR) Solid_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1-(1H-indol-5-yl)ethanamine: Synthesis, Potential Pharmacological Profile, and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential pharmacological properties, and associated signaling pathways of the indoleamine compound, 1-(1H-indol-5-yl)ethanamine (CAS Number: 147591-52-4). While specific historical discovery details and extensive biological data for this particular molecule are not widely available in peer-reviewed literature, this document extrapolates its likely characteristics based on the well-established pharmacology of structurally related 5-substituted tryptamines. This guide offers detailed, representative experimental protocols for its synthesis and for the characterization of its receptor binding profile. Furthermore, it visualizes the canonical signaling pathways of its predicted primary biological targets, the serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors, to provide a foundational understanding for future research and drug development endeavors.

Introduction: The Significance of the Indoleamine Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs with profound biological activities.[1][2] Its presence in the neurotransmitter serotonin (5-hydroxytryptamine) has spurred decades of research into the synthesis and pharmacological evaluation of a vast array of indole derivatives, particularly tryptamines.[1] These compounds have shown a wide range of therapeutic potential, targeting conditions such as depression, anxiety, migraine, and psychosis.[3]

Substitution at the 5-position of the indole ring has been a particularly fruitful area of investigation, leading to compounds with diverse receptor affinity and selectivity profiles.[4] this compound, a tryptamine analog, belongs to this chemical class. Although not extensively studied, its structural similarity to known psychoactive and therapeutic agents suggests it may interact with key G protein-coupled receptors (GPCRs) in the central nervous system. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules.

Hypothetical Pharmacological Profile

Based on structure-activity relationships of 5-substituted tryptamines, this compound is predicted to exhibit affinity for serotonin and dopamine receptors. 5-substituted tryptamines are known to have high affinity for 5-HT1A receptors and a range of affinities for 5-HT2A receptors.[4] The ethylamine side chain is a common feature in many centrally active compounds.

Predicted Receptor Binding Affinities

The following table summarizes the predicted receptor targets for this compound. It is important to note that the quantitative data (Ki, IC50, EC50) for this specific compound are not currently available in the public domain and would require experimental determination.

Receptor TargetPredicted AffinityRationale based on Structural AnalogsQuantitative Data (Ki, IC50, EC50)
Serotonin 5-HT1A Receptor High5-substituted tryptamines consistently show high affinity for this receptor subtype.[4]Not Available
Serotonin 5-HT2A Receptor Moderate to HighAffinity at this receptor is variable among 5-substituted tryptamines.[4]Not Available
Serotonin 5-HT2C Receptor Low to Moderate5-substituted tryptamines generally exhibit lower affinity for 5-HT2C receptors.[4]Not Available
Dopamine D2 Receptor PossibleThe indoleamine scaffold is present in some D2 receptor ligands.[5]Not Available
Adrenergic α1/β Receptors Unlikely to be primary targetWhile some indole derivatives show adrenergic activity, it is less common for simple tryptamines.Not Available

Synthesis and Characterization: Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway could involve the following key transformations:

  • Nitration of Indole: Introduction of a nitro group at the 5-position of the indole ring.

  • Protection of the Indole Nitrogen: To prevent side reactions in subsequent steps.

  • Condensation Reaction: Reaction of the 5-nitroindole with a suitable carbonyl compound to introduce the ethylamine precursor.

  • Reduction of the Nitro Group and other functionalities: Conversion of the nitro group to an amine and reduction of any intermediate functional groups to yield the final product.

Step 1: Synthesis of 5-Nitro-1H-indole

  • Materials: 1H-Indole, Nitric Acid, Sulfuric Acid, Acetic Anhydride.

  • Procedure: To a cooled solution of 1H-indole in acetic anhydride, a solution of nitric acid in sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The mixture is then poured onto ice, and the precipitated 5-nitro-1H-indole is collected by filtration, washed with water, and dried.

Step 2: N-Protection of 5-Nitro-1H-indole

  • Materials: 5-Nitro-1H-indole, a suitable protecting group (e.g., Boc-anhydride or a sulfonyl chloride), a base (e.g., sodium hydride or triethylamine), and an appropriate solvent (e.g., tetrahydrofuran or dichloromethane).

  • Procedure: To a solution of 5-nitro-1H-indole in the chosen solvent, the base is added, followed by the protecting group reagent. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the N-protected 5-nitro-1H-indole is isolated and purified.

Step 3: Introduction of the Ethanone Moiety

  • Materials: N-protected 5-nitro-1H-indole, a suitable acetylating agent (e.g., acetyl chloride or acetic anhydride), and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane).

  • Procedure: A Friedel-Crafts acylation is performed by adding the acetylating agent to a mixture of the N-protected 5-nitro-1H-indole and the Lewis acid catalyst in the solvent at a controlled temperature. After the reaction is complete, the mixture is worked up to yield the N-protected 5-(1-oxoethyl)-1H-indole.

Step 4: Reductive Amination and Deprotection

  • Materials: The product from Step 3, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation), a source of ammonia (e.g., ammonium acetate), and a suitable deprotecting agent if necessary.

  • Procedure: The ketone is converted to the amine via reductive amination. This can be achieved in a one-pot reaction with a reducing agent and an ammonia source. Following the reductive amination, the N-protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield this compound. The final product is then purified by chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H stretches of the amine and indole).

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of this compound for its predicted receptor targets, a competitive radioligand binding assay would be employed.[6][7] This protocol is a generalized procedure that would be adapted for each specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound at a specific G protein-coupled receptor (e.g., human 5-HT1A receptor).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).

  • A suitable radioligand with high affinity and specificity for the receptor (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding determinator (a high concentration of a known ligand for the receptor, e.g., 10 µM serotonin).

  • This compound stock solution of known concentration.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding determinator, and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Predicted Signaling Pathways

Based on its structural similarity to other tryptamines, this compound is expected to act as an agonist at serotonin and possibly dopamine receptors. The activation of these G protein-coupled receptors initiates intracellular signaling cascades that mediate the physiological and pharmacological effects of the ligand.

Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o).[8][9] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[8]

G_protein_signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Ligand This compound Ligand->5HT1A_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: 5-HT1A Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to Gq/11 proteins.[11] Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, modulating their activity.[11]

Gq_signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq/11 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound Ligand->5HT2A_Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Effects PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the dopamine D2 receptor is coupled to the Gi subtype of G proteins.[13] Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent reduction in PKA activity.[14] This signaling cascade plays a crucial role in modulating neuronal excitability and neurotransmitter release in dopaminergic pathways.

D2_signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular D2_Receptor Dopamine D2 Receptor G_Protein Gi D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Ligand This compound Ligand->D2_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader class of pharmacologically relevant indoleamines. Based on established structure-activity relationships, it is poised to interact with key monoamine G protein-coupled receptors, particularly those for serotonin. This technical guide provides a foundational framework for its synthesis and pharmacological characterization.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive in vitro pharmacological profiling to determine its receptor binding affinities and functional activities. Subsequent in vivo studies would be necessary to elucidate its physiological effects and therapeutic potential. The experimental protocols and signaling pathway diagrams presented herein offer a roadmap for such investigations, which could uncover novel therapeutic applications for this and related indoleamine derivatives.

References

An In-depth Technical Guide to the Predicted Pharmacology of 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for 1-(1H-indol-5-yl)ethanamine is not currently available in the public domain. This guide provides a hypothesized pharmacological profile based on the known activities of structurally analogous compounds. The experimental protocols, data tables, and signaling pathways described herein represent a predictive framework for the scientific investigation of this molecule.

Introduction

This compound is an indoleamine derivative with a chemical structure suggestive of psychoactive properties. As a positional isomer of tryptamine, a well-known serotonergic agonist, and structurally related to potent monoamine releasing agents, this compound is a compelling candidate for investigation within the field of neuropharmacology. This technical guide outlines the predicted molecular targets, mechanisms of action, and the requisite experimental methodologies for the comprehensive pharmacological characterization of this compound. The intended audience for this document includes researchers, scientists, and professionals in drug development.

Predicted Pharmacological Profile

Based on its structural similarity to known psychoactive compounds, particularly 5-(2-aminopropyl)indole (5-IT), it is hypothesized that this compound primarily functions as a modulator of monoaminergic systems. The core indole scaffold with an ethylamine side chain at the 5-position suggests potential interactions with serotonin and dopamine receptors, as well as monoamine transporters.

Predicted Molecular Targets

The primary molecular targets for this compound are predicted to be within the serotonin (5-HT) and dopamine (DA) systems. A summary of these potential targets and the rationale for their inclusion is presented below.

Target ClassSpecific TargetPredicted ActivityRationale
Serotonin Receptors 5-HT1AAgonist/Partial AgonistIndoleamine core is a common pharmacophore for 5-HT receptors.
5-HT2AAgonist/Partial AgonistStructural similarity to tryptamine, a known 5-HT receptor agonist.
5-HT2CAgonist/Partial AgonistPotential for broad-spectrum activity at 5-HT receptors.
Dopamine Receptors D1Agonist/Partial AgonistStructurally related compounds have shown activity at dopamine receptors.
D2Agonist/Partial AgonistPotential for interaction with D2-family receptors.
Monoamine Transporters SERT (Serotonin Transporter)Substrate (Releasing Agent)The related compound 5-IT is a potent serotonin releasing agent.[1]
DAT (Dopamine Transporter)Substrate (Releasing Agent)5-IT also demonstrates potent dopamine releasing activity.[1]
NET (Norepinephrine Transporter)Substrate (Releasing Agent)Activity at NET is also plausible based on the pharmacology of 5-IT.[1]
Enzymes MAO-A (Monoamine Oxidase A)Inhibitor5-IT is a known inhibitor of MAO-A.[2]

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized pharmacological profile of this compound, a series of in vitro experiments are necessary. The following protocols provide a general framework for these investigations.

Radioligand Binding Assays

These assays are essential for determining the binding affinity of this compound to its predicted molecular targets.

Objective: To quantify the affinity (Ki) of the test compound for a panel of receptors and transporters.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the target of interest (e.g., CHO or HEK293 cells expressing human 5-HT2A receptors).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

  • Radioligand: A specific radiolabeled ligand for the target of interest (e.g., [3H]ketanserin for 5-HT2A receptors) is used at a concentration near its Kd.

  • Incubation: The membranes, radioligand, and various concentrations of the unlabeled test compound (this compound) are incubated to allow for competitive binding.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining the efficacy of this compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Example Protocol: Calcium Mobilization Assay for 5-HT2A Receptor Activation

Objective: To measure the ability of the test compound to activate Gq-coupled receptors like the 5-HT2A receptor.

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Compound Addition: Various concentrations of this compound are added to the cells. A known 5-HT2A agonist (e.g., serotonin) is used as a positive control.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The EC50 value (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) are determined by non-linear regression of the concentration-response curve.

Monoamine Transporter Uptake and Release Assays

These assays will determine if this compound acts as a substrate (releaser) or an inhibitor of monoamine transporters.

Example Protocol: [3H]Dopamine Release Assay from Rat Striatal Synaptosomes

Objective: To assess the dopamine-releasing properties of the test compound.

  • Synaptosome Preparation: Synaptosomes are prepared from fresh rat striatal tissue by homogenization and differential centrifugation.

  • Loading: Synaptosomes are incubated with [3H]dopamine to allow for its uptake via the dopamine transporter.

  • Wash: Excess unincorporated [3H]dopamine is removed by washing.

  • Release: The loaded synaptosomes are exposed to various concentrations of this compound. A known dopamine releaser (e.g., amphetamine) is used as a positive control.

  • Quantification: The amount of [3H]dopamine released into the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The EC50 value for release is determined from the concentration-response curve.

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of monoamine oxidase A (MAO-A).

General Protocol:

  • Enzyme Source: Recombinant human MAO-A is used.

  • Substrate: A suitable substrate for MAO-A (e.g., kynuramine) is used.

  • Incubation: The enzyme, substrate, and various concentrations of the test compound are incubated.

  • Detection: The product of the enzymatic reaction is measured (e.g., by fluorescence).

  • Data Analysis: The IC50 value for enzyme inhibition is calculated.

Visualizations

Hypothesized Signaling Pathways

The following diagrams illustrate the predicted signaling cascades initiated by the interaction of this compound with key serotonin and dopamine receptors.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C Activation DAG->PKC Activates

Caption: Hypothesized 5-HT2A receptor-mediated signaling cascade.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor D1 Receptor Agonist->Receptor Gs Gs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A Activation cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothesized D1 receptor-mediated signaling cascade.

Experimental Workflow

The following diagram outlines a logical workflow for the pharmacological characterization of this compound.

Experimental_Workflow Start Compound Synthesis and Purification Binding_Assays Primary Screening: Radioligand Binding Assays (5-HT, DA, NE Receptors & Transporters) Start->Binding_Assays MAO_Assay Enzyme Inhibition Assay (MAO-A) Start->MAO_Assay Functional_Assays Secondary Screening: Functional Assays (e.g., Ca²⁺ Mobilization, cAMP) Binding_Assays->Functional_Assays Hits Release_Assays Monoamine Release Assays (DAT, SERT, NET) Binding_Assays->Release_Assays Hits Data_Analysis Data Analysis and Pharmacological Profile Determination Functional_Assays->Data_Analysis Release_Assays->Data_Analysis MAO_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Caption: A logical workflow for pharmacological characterization.

Conclusion

While the pharmacology of this compound remains to be empirically determined, its chemical structure provides a strong basis for testable hypotheses. The predicted interaction with serotonin and dopamine receptors, as well as monoamine transporters, positions this compound as a molecule of significant interest for neuropharmacological research. The experimental framework outlined in this guide provides a comprehensive approach to elucidating its mechanism of action and potential therapeutic or toxicological properties. Future research based on these principles will be instrumental in defining the precise pharmacological profile of this novel indoleamine.

References

Methodological & Application

Application Notes and Protocols for 1-(1H-indol-5-yl)ethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the use of 1-(1H-indol-5-yl)ethanamine as a versatile building block in organic synthesis. This chiral primary amine, featuring an indole scaffold, is a valuable starting material for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and drug discovery. The indole moiety is a privileged structure in numerous biologically active compounds, and its derivatives are of significant interest for their potential therapeutic applications.

Overview of Synthetic Applications

This compound possesses two primary reactive sites for synthetic modification: the primary amine of the ethanamine side chain and the nitrogen atom of the indole ring. The primary amine is highly nucleophilic and readily undergoes acylation, sulfonylation, alkylation, and condensation reactions. The indole nitrogen can be alkylated or acylated under appropriate basic conditions. These reactions allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following sections detail generalized experimental protocols for key synthetic transformations involving this compound. These protocols are based on standard procedures for similar substrates and may require optimization for specific target molecules.

The primary amine of this compound can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids with a suitable coupling agent to form the corresponding amides. These amide derivatives are common motifs in pharmacologically active compounds.

General Protocol for Acylation using an Acyl Chloride:

  • Dissolve this compound (1.0 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-(1-(1H-indol-5-yl)ethyl)amide.

Table 1: Representative Data for Amide Synthesis

Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Benzoyl chlorideTriethylamineDichloromethane485-95
Acetyl chlorideTriethylamineTetrahydrofuran290-98
4-Methoxybenzoyl chlorideDIPEADichloromethane680-90

Diagram 1: General Workflow for Amide Synthesis

General Workflow for Amide Synthesis A Dissolve this compound and base in anhydrous solvent B Cool to 0 °C A->B Inert atmosphere C Add acyl chloride B->C D Stir at room temperature C->D E Reaction monitoring by TLC D->E F Aqueous work-up E->F Upon completion G Extraction with organic solvent F->G H Purification G->H I N-acylated product H->I

Caption: Workflow for the synthesis of amides from this compound.

Reaction of this compound with isocyanates or isothiocyanates provides a straightforward method for the synthesis of urea and thiourea derivatives, respectively. These functional groups are prevalent in many bioactive molecules.

General Protocol for Urea Synthesis:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Add the isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-6 hours.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, collect the product by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or hexanes), column chromatography, or recrystallization to yield the desired urea derivative.

Table 2: Representative Data for Urea Synthesis

IsocyanateSolventReaction Time (h)Typical Yield (%)
Phenyl isocyanateDichloromethane290-99
4-Chlorophenyl isocyanateTetrahydrofuran388-97
n-Butyl isocyanateDichloromethane192-99

Diagram 2: Urea Synthesis Pathway

Urea Synthesis Pathway cluster_reactants Reactants A This compound C Reaction in aprotic solvent A->C B Isocyanate (R-N=C=O) B->C D Urea Derivative C->D Nucleophilic addition

Caption: Pathway for the synthesis of ureas.

The indole nitrogen of this compound can be alkylated under basic conditions. To avoid competing alkylation at the primary amine, it is advisable to first protect the primary amine with a suitable protecting group (e.g., Boc).

General Protocol for N-Alkylation (Two-Step):

Step 1: Protection of the Primary Amine

  • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 2-12 hours until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the Boc-protected intermediate by column chromatography.

Step 2: N-Alkylation of the Indole

  • Dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran).

  • Add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) and allow the reaction to warm to room temperature.

  • Stir for 2-24 hours, monitoring by TLC.

  • Carefully quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the N-alkylated product by column chromatography.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) if the free primary amine is desired.

Table 3: Representative Data for N-Alkylation

Alkylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Methyl iodideNaHDMF480-90
Benzyl bromideNaHTHF875-85
Ethyl bromoacetateK₂CO₃Acetone1270-80

Diagram 3: N-Alkylation Workflow

N-Alkylation Workflow A This compound B Boc Protection A->B C Boc-protected intermediate B->C D N-Alkylation with R-X and base C->D E N-alkylated, Boc-protected product D->E F Boc Deprotection E->F G N-alkylated product F->G

Caption: Workflow for the N-alkylation of the indole ring.

The primary amine of this compound can be used in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

General Protocol for Reductive Amination:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

  • Add a mild acid catalyst (e.g., acetic acid, a few drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-4 hours.

  • Add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, 1.5-2.0 eq) portion-wise.

  • Stir the reaction for an additional 2-24 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water or a basic solution (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated amine.

Table 4: Representative Data for Reductive Amination

Carbonyl CompoundReducing AgentSolventReaction Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃Dichloromethane670-85
AcetoneNaBH₄Methanol1260-75
CyclohexanoneNaBH₃CNMethanol2465-80

Diagram 4: Reductive Amination Logical Relationship

Reductive Amination Logical Relationship A This compound C Imine Intermediate A->C B Aldehyde or Ketone B->C Condensation E Secondary or Tertiary Amine Product C->E D Reducing Agent D->E Reduction

Caption: Logical steps in a reductive amination reaction.

Safety Precautions

Standard laboratory safety precautions should be followed when performing these reactions. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. Certain reagents, such as sodium hydride and acyl chlorides, are highly reactive and should be handled with extreme care.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse array of indole derivatives. The protocols outlined in this document provide a foundation for the preparation of amides, ureas, N-alkylated indoles, and N-substituted amines. These derivatives can serve as key intermediates or final target molecules in medicinal chemistry and drug discovery programs. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic goals.

Applications of 1-(1H-indol-5-yl)ethanamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 1-(1H-indol-5-yl)ethanamine and its structural isomers, particularly 1-(1H-indol-3-yl)ethanamine, are versatile scaffolds in medicinal chemistry. Their indole nucleus serves as a privileged structure, capable of interacting with a wide array of biological targets, while the ethanamine side chain provides a key point for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. These molecules have emerged as critical building blocks in the development of novel therapeutic agents across several disease areas, including inflammatory diseases, neurological disorders, and infectious diseases.

This document provides detailed application notes, experimental protocols, and data for key medicinal chemistry applications of 1-(1H-indol-yl)ethanamine derivatives.

Application 1: Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) for Inflammatory and Neurodegenerative Diseases

Derivatives of this compound have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. Inhibition of RIPK1 is a promising therapeutic strategy for a range of conditions, including autoimmune diseases, neurodegenerative disorders, and ischemia-reperfusion injury.

One of the most potent inhibitors identified is 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (Compound 22b), which showcases the potential of the indoline scaffold derived from this compound.[1][2]

Data Presentation
CompoundTargetBinding Affinity (Kd) (µM)Enzymatic Inhibition (IC50) (µM)Cellular Necroptosis Inhibition (EC50) (nM)Reference
22b RIPK10.0040.0111.06 - 4.58[1][2][3]
GSK'840 RIPK3---[4]
Necrostatin-1 RIPK1---[4]
Experimental Protocols

Protocol 1: Synthesis of a Representative RIPK1 Inhibitor (General Scheme)

While a detailed step-by-step synthesis for compound 22b is proprietary, a general synthetic strategy for related 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been described.[1] The synthesis involves the coupling of a substituted 2,3-dihydro-1H-indole with a 7H-pyrrolo[2,3-d]pyrimidine core, followed by acylation of the indole nitrogen.

Protocol 2: In Vitro RIPK1 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against RIPK1 kinase.

  • Reagents and Materials:

    • Recombinant human RIPK1 (hRIPK1)

    • Myelin basic protein (MBP) as a substrate

    • [γ-33P]-ATP

    • Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate)

    • Test compound (e.g., Compound 22b) dissolved in DMSO

    • Phosphoric acid (0.5%)

    • Filter paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing hRIPK1 and MBP in the kinase reaction buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-33P]-ATP.

    • Incubate the reaction mixture for 120 minutes at room temperature.

    • Stop the reaction by adding 0.5% phosphoric acid.

    • Spot an aliquot of the reaction mixture onto a filter paper.

    • Wash the filter paper four times with 0.425% phosphoric acid and once with methanol.

    • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Protocol 3: Cellular Necroptosis Assay

This protocol describes how to assess the ability of a test compound to protect cells from induced necroptosis.

  • Reagents and Materials:

    • Human HT-29 colon cancer cells or mouse L929 fibrosarcoma cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Tumor Necrosis Factor-alpha (TNFα)

    • SMAC mimetic (e.g., BV6 or SM-164)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

    • Test compound dissolved in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed HT-29 or L929 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Induce necroptosis by adding a cocktail of TNFα, a SMAC mimetic, and a pan-caspase inhibitor (TSZ).

    • Incubate the plate for 24 hours at 37°C.

    • Measure cell viability using a suitable assay according to the manufacturer's instructions.

    • Calculate the percentage of cell protection at each compound concentration and determine the EC50 value.

Visualization

RIPK1_Signaling_Pathway Necroptosis Signaling Pathway and Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Pore_Formation Pore Formation in Plasma Membrane Necrosome->Pore_Formation Triggers Necroptosis Necroptosis Pore_Formation->Necroptosis Leads to Inhibitor This compound Derivative (e.g., 22b) Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition.

Application 2: Inhibition of NorA Efflux Pump in Staphylococcus aureus

Derivatives of 1-(1H-indol-3-yl)ethanamine have been investigated as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. The overexpression of the NorA efflux pump is a significant mechanism of resistance to fluoroquinolone antibiotics. Inhibiting this pump can restore the efficacy of existing antibiotics.

Structure-activity relationship (SAR) studies have revealed that halogenation at the 5-position of the indole ring and specific substitutions on the ethanamine side chain are crucial for potent NorA inhibition.[5][6][7]

Data Presentation
CompoundModificationCiprofloxacin MIC against SA-1199B (µg/mL)Fold Decrease in MIC (at 0.5 mg/L of inhibitor)Reference
Ciprofloxacin alone-2-[5]
(Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide5-iodo, N-benzylidene oxide0.54[5]
SMJ-5 (an indole derivative)--16-32 (with ciprofloxacin and norfloxacin)[8]
Experimental Protocols

Protocol 4: General Synthesis of 1-(1H-indol-3-yl)ethanamine Aldonitrone Derivatives

This protocol provides a general route for the synthesis of indolic aldonitrones, which have shown potent NorA efflux pump inhibitory activity.[6]

  • Step 1: Synthesis of Indolic N-Hydroxyamines

    • In a round-bottom flask, dissolve the desired substituted indole and a nitrone in a suitable solvent (e.g., dichloromethane).

    • Add a catalytic amount of a Lewis acid (e.g., scandium triflate).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction and purify the product by column chromatography to yield the indolic N-hydroxyamine.

  • Step 2: Oxidation to Aldonitrones

    • Dissolve the indolic N-hydroxyamine in toluene.

    • Add manganese dioxide (MnO2).

    • Heat the mixture to 100°C and stir until the oxidation is complete (monitored by TLC).

    • Filter the reaction mixture through celite and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the final aldonitrone product.

Protocol 5: NorA Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay measures the ability of a compound to inhibit the NorA efflux pump by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr).[8]

  • Reagents and Materials:

    • S. aureus strain overexpressing NorA (e.g., SA-1199B)

    • Tryptic Soy Broth (TSB)

    • Phosphate-buffered saline (PBS)

    • Ethidium bromide (EtBr)

    • Test compound dissolved in DMSO

    • Reserpine (positive control)

    • 96-well black, clear-bottom plates

    • Fluorometric microplate reader

  • Procedure:

    • Grow S. aureus SA-1199B overnight in TSB.

    • Centrifuge the culture, wash the cells with PBS, and resuspend in PBS to the desired optical density (e.g., OD600 of 0.5).

    • In a 96-well plate, add the bacterial suspension.

    • Add the test compound at various concentrations. Include wells with no compound (negative control) and with reserpine (positive control).

    • Add EtBr to all wells at a final concentration of 2 µg/mL.

    • Immediately measure the fluorescence (Excitation: 530 nm, Emission: 600 nm) at time 0 and then every minute for 20-30 minutes.

    • An increase in fluorescence over time compared to the negative control indicates inhibition of the EtBr efflux.

Visualization

NorA_Efflux_Pump_Inhibition Workflow for NorA Efflux Pump Inhibition Assay Start Start Prepare_Bacteria Prepare S. aureus (NorA overexpressing strain) Start->Prepare_Bacteria Add_to_Plate Add bacterial suspension to 96-well plate Prepare_Bacteria->Add_to_Plate Add_Compounds Add test compounds (Indole derivatives) and controls Add_to_Plate->Add_Compounds Add_EtBr Add Ethidium Bromide (EtBr) Add_Compounds->Add_EtBr Measure_Fluorescence Measure fluorescence over time Add_EtBr->Measure_Fluorescence Analyze_Data Analyze data: Compare fluorescence increase to controls Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for evaluating NorA efflux pump inhibitors.

Application 3: Modulation of Pro-inflammatory Cytokine Production

Derivatives of 1-(1H-indol-yl)ethanamine, such as 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE), have been shown to modulate the production of pro-inflammatory cytokines like IL-6 and IL-8 in response to stimuli such as Interleukin-1 beta (IL-1β). This suggests their potential as anti-inflammatory agents. The specific substitutions on the indole ring can either enhance or diminish cytokine production, highlighting the tunability of this scaffold.

Data Presentation

The effects of these compounds are often presented as fold changes in cytokine mRNA expression or protein levels relative to a vehicle control. Due to the diverse and sometimes opposing effects of different derivatives, a comprehensive quantitative table is highly dependent on the specific substitutions made.

Experimental Protocols

Protocol 6: Cell-Based Cytokine Production Assay

This protocol describes a method to evaluate the effect of test compounds on cytokine production in human cells stimulated with IL-1β.

  • Reagents and Materials:

    • Human gingival fibroblasts (hGFs) or other relevant cell lines (e.g., PBMCs)

    • Cell culture medium

    • Recombinant human IL-1β

    • Test compound (e.g., DPIE derivatives) dissolved in DMSO

    • RNA extraction kit

    • qRT-PCR reagents (primers for IL-6, IL-8, and a housekeeping gene like GAPDH)

    • ELISA kits for IL-6 and IL-8

  • Procedure:

    • Culture hGFs to near confluency in 24-well plates.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for a specified time (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

    • For qRT-PCR:

      • Lyse the cells and extract total RNA.

      • Synthesize cDNA from the RNA.

      • Perform qRT-PCR to quantify the relative mRNA expression of IL-6 and IL-8, normalized to the housekeeping gene.

    • For ELISA:

      • Collect the cell culture supernatant.

      • Quantify the concentration of secreted IL-6 and IL-8 using specific ELISA kits according to the manufacturer's instructions.

Visualization

Cytokine_Modulation_Workflow Logical Relationship in Cytokine Modulation Indole_Scaffold 1-(1H-indol-yl)ethanamine Scaffold Substituents Chemical Substitutions (at positions 1, 2, 3, etc.) Indole_Scaffold->Substituents Derivative Synthesized Derivative (e.g., DPIE analog) Substituents->Derivative Binding Binding to Target (e.g., IL-1R1) Derivative->Binding Modulation Modulation of Cytokine Production Derivative->Modulation Causes Cell_Stimulation Cell Stimulation (e.g., with IL-1β) Cell_Stimulation->Binding Signaling Intracellular Signaling Binding->Signaling Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, IL-8) Signaling->Cytokine_Production Modulation->Cytokine_Production Enhances or Diminishes

Caption: Logical workflow of cytokine modulation by indole derivatives.

References

1-(1H-indol-5-yl)ethanamine as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 1-(1H-indol-5-yl)ethanamine in Drug Discovery

Introduction

This compound is a versatile chemical building block of significant interest to the drug discovery community. Its structure features a key indole scaffold, a privileged motif found in numerous natural products and FDA-approved drugs. The ethylamine side chain at the 5-position makes it a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine), suggesting its utility in developing modulators for serotonin receptors and other neurological targets.[1][2] Furthermore, the indole core and the primary amine handle allow for extensive chemical modification, enabling the exploration of diverse chemical spaces and the optimization of structure-activity relationships (SAR).[3] These notes provide an overview of its applications and detailed protocols for its use in synthesizing and evaluating new chemical entities.

Key Applications

  • Neurological Disorders: Due to its resemblance to serotonin, this building block is an excellent starting point for designing ligands targeting serotonin (5-HT) receptors.[4] Derivatives can be developed as agonists or antagonists for various 5-HT subtypes (e.g., 5-HT1A, 5-HT1D, 5-HT2A), which are implicated in conditions like depression, anxiety, migraine, and psychosis.[5][6][7]

  • Oncology: The indole nucleus is a core component of many anticancer agents.[8] Derivatives of this compound can be synthesized to target various cancer-related pathways. For example, substituted indoles have been developed as potent inhibitors of protein kinases, tubulin polymerization, and epigenetic targets like the CBP/EP300 bromodomain, which is relevant in castration-resistant prostate cancer.[9][10][11][12]

  • Antimicrobial Agents: Indole-based compounds have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[13][14] The scaffold can be elaborated to develop novel antibiotics, potentially overcoming existing resistance mechanisms.

Synthetic Protocols

The primary amine of this compound serves as a versatile functional group for building a library of derivatives through various chemical reactions.

Protocol 1: Synthesis of N-Acyl Derivatives (Amide Library)

This protocol describes the parallel synthesis of an amide library from this compound and a selection of carboxylic acids.

Materials:

  • This compound

  • A diverse set of carboxylic acids (e.g., benzoic acid, acetic acid, phenylacetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU as a coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vials (e.g., 8 mL) with screw caps

  • Magnetic stir plate and stir bars

Procedure:

  • Preparation: In each reaction vial, dissolve a unique carboxylic acid (1.2 equivalents) in anhydrous DMF (2 mL).

  • Activation: Add HOBt (1.2 equivalents) and DCC (1.2 equivalents) to each vial. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acids. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amine Addition: In a separate flask, prepare a stock solution of this compound (1.0 equivalent) in DMF. Add the appropriate volume of this solution to each reaction vial.

  • Reaction: Seal the vials and stir the reaction mixtures at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter off the DCU precipitate. Dilute the filtrate with DCM (10 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or preparative HPLC to yield the pure amide derivatives.

  • Characterization: Confirm the structure and purity of each derivative using LC-MS and ¹H NMR.

G cluster_workflow General Synthetic Workflow for Derivatization start This compound (Building Block) reaction Parallel Synthesis (e.g., Amidation, Reductive Amination) start->reaction reagents Diverse Reagents (Carboxylic Acids, Aldehydes, etc.) reagents->reaction purification Purification (Column Chromatography / Prep-HPLC) reaction->purification library Derivative Library purification->library analysis Structural Analysis (LC-MS, NMR) library->analysis

A general workflow for synthesizing a chemical library.

Biological Evaluation Protocols

The following protocols are designed to assess the biological activity of newly synthesized derivatives in relevant therapeutic areas.

Protocol 2: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the ability of compounds to act as agonists or antagonists at the 5-HT2A receptor, a Gq-coupled GPCR that signals through intracellular calcium release.[5]

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Serotonin (as a reference agonist).

  • Ketanserin (as a reference antagonist).

  • Synthesized compounds.

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM dye with Pluronic F-127 in assay buffer. Remove the cell culture medium and add 20 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of test compounds and reference compounds (Serotonin, Ketanserin) in assay buffer in a separate compound plate.

  • Agonist Mode:

    • Place the cell plate and compound plate into the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the test compound dilutions to the cell plate and immediately measure the fluorescence intensity for 2-3 minutes.

    • An increase in fluorescence indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with test compounds for 15-30 minutes.

    • Add a concentration of serotonin that elicits a sub-maximal response (EC₈₀).

    • Measure the fluorescence response. A reduction in the serotonin-induced signal indicates antagonist activity.

  • Data Analysis: Calculate the concentration-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression analysis.

G cluster_screening Biological Screening Cascade library Synthesized Compound Library primary Primary Screening (e.g., Receptor Binding Assay) library->primary hits Initial Hits primary->hits secondary Secondary / Functional Assays (e.g., Calcium Flux, cAMP) hits->secondary confirmed Confirmed Hits secondary->confirmed selectivity Selectivity Profiling (Against other receptors/kinases) confirmed->selectivity lead Lead Candidates selectivity->lead

A typical workflow for screening compound libraries.

Protocol 3: Anticancer Cell Viability (MTT Assay)

This protocol determines the cytotoxic effect of synthesized compounds on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., LNCaP for prostate, MCF-7 for breast).[10]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to convert MTT into formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting viability against compound concentration and fitting the data to a dose-response curve.

Data Presentation

The following tables present example data for indole-containing compounds in different therapeutic areas, illustrating the type of quantitative data generated during a drug discovery campaign.

Table 1: Binding Affinity and Functional Activity of Indole-based Serotonin Receptor Ligands (Data is illustrative, based on published results for various indole derivatives)

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Reference
Derivative A5-HT1A2.319 (Agonist)[6]
Derivative B5-HT1Dα18Agonist[7][15]
Derivative C5-HT1Dβ>100-[7][15]
Serotonin5-HT1A3.55.0 (Agonist)[16]

Table 2: In Vitro Anticancer Activity of Indole-based Bromodomain Inhibitors (Data is illustrative, based on published results for 1-(1H-indol-1-yl)ethanone derivatives)

CompoundTargetAlphaScreen (IC₅₀, µM)Cell LineCell Growth Inhibition (IC₅₀, µM)Reference
32hCBP0.037--[10]
29h (prodrug of 32h)CBP-22Rv11.8[10]
29h (prodrug of 32h)CBP-LNCaP3.5[10]
SGC-CBP30CBP0.071--[10]

Signaling Pathways

Derivatives of this compound are likely to modulate G-protein coupled receptor (GPCR) signaling, particularly serotonin receptors.

G cluster_pathway Serotonin Receptor (Gq-coupled) Signaling Pathway ligand Indole Derivative (Agonist) receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gαq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases response Cellular Response (e.g., Neuronal Excitability) ca2->response pkc->response

A simplified Gq-coupled GPCR signaling pathway.

References

Application Notes and Protocols for N-acylation of 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-acylation of 1-(1H-indol-5-yl)ethanamine, a key synthetic transformation for the development of novel pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the 5-position are a common strategy for creating new bioactive molecules. These protocols describe two common and effective methods for this conversion using either acetyl chloride or acetic anhydride as the acylating agent.

Introduction

N-acylation is a fundamental reaction in organic synthesis that forms a stable amide bond. In the context of drug development, the N-acetylation of primary amines, such as this compound, can significantly alter the parent molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This modification can lead to improved pharmacokinetic profiles and enhanced biological activity. The resulting N-acetylated indole derivatives are of significant interest for their potential therapeutic applications.

The primary challenge in the N-acylation of indole-containing compounds is the potential for side reactions, such as acylation of the indole nitrogen. The protocols provided herein are optimized to favor the selective acylation of the primary amine.

Experimental Protocols

Two primary methods for the N-acetylation of this compound are presented below. Method A utilizes the more reactive acetyl chloride, which is often preferred for less reactive amines or when faster reaction times are desired. Method B employs acetic anhydride, a less reactive but often more manageable acylating agent.

Method A: N-acetylation using Acetyl Chloride

This protocol is adapted from a general procedure for the N-acetylation of a similar compound, 5-(aminomethyl)-1H-indole.[1]

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of sodium bicarbonate.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Method B: N-acetylation using Acetic Anhydride

This method provides an alternative to using the more moisture-sensitive acetyl chloride.

Materials:

  • This compound

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution.

  • Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring for completion by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

Data Presentation

The following table summarizes representative reaction parameters for the N-acylation of this compound. The expected yields are based on similar reactions with related indoleamines and may vary depending on the specific reaction conditions and scale.

ParameterMethod A: Acetyl ChlorideMethod B: Acetic Anhydride
Starting Material This compoundThis compound
Acylating Agent Acetyl ChlorideAcetic Anhydride
Base TriethylaminePyridine or Triethylamine
Solvent Anhydrous DCM or THFAnhydrous DCM or THF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours4-8 hours
Expected Yield Good to ExcellentGood
Purification Silica Gel ChromatographySilica Gel Chromatography

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0°C (for Method A) add_base->cool add_acyl Add Acylating Agent (Acetyl Chloride or Acetic Anhydride) cool->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench Reaction (e.g., with Water) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Silica Gel Column Chromatography dry->purify product N-acylated Product purify->product

General workflow for N-acylation.
Signaling Pathway of Potential Side Reactions

This diagram illustrates the potential for unwanted side reactions during the acylation process.

side_reactions cluster_products Potential Products indole_amine This compound desired_product Desired N-acylated Product indole_amine->desired_product Primary Amine Acylation (Desired) side_product_N1 N1-acylated Side Product indole_amine->side_product_N1 Indole Nitrogen Acylation acylating_agent Acylating Agent (e.g., Acetyl Chloride) base Base (e.g., Triethylamine) diacylated_product Di-acylated Product desired_product->diacylated_product Further Acylation side_product_N1->diacylated_product Further Acylation

Potential acylation pathways.

References

Application Notes and Protocols for the Development of Antibacterial Agents from 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibacterial agents derived from 1-(1H-indol-5-yl)ethanamine. The protocols outlined below detail the synthesis of Schiff base derivatives, methods for assessing their antibacterial efficacy, and an overview of the potential mechanisms of action.

Introduction

The indole scaffold is a prominent heterocyclic structure found in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including antibacterial properties. The emergence of multidrug-resistant (MDR) bacterial strains necessitates the development of new antimicrobial agents with novel mechanisms of action. This compound serves as a versatile starting material for the synthesis of a diverse library of indole-based compounds. This document focuses on the preparation of Schiff base derivatives and their evaluation as potential antibacterial agents. Schiff bases, containing an imine or azomethine group, are known to exhibit significant antibacterial activity.

Synthesis of Schiff Base Derivatives of this compound

This section provides a general protocol for the synthesis of Schiff base derivatives from this compound and various aromatic aldehydes.

Experimental Protocol: Synthesis of N-(arylmethylene)-1-(1H-indol-5-yl)ethanamines (Schiff Bases)

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) and determine its melting point.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification Indole This compound Mixing Dissolve in Ethanol + Catalytic Acetic Acid Indole->Mixing Aldehyde Substituted Aromatic Aldehyde Aldehyde->Mixing Reflux Reflux (2-4h) Mixing->Reflux Filtration Cool & Filter Reflux->Filtration Recrystallization Recrystallize Filtration->Recrystallization Drying Dry Recrystallization->Drying Product Pure Schiff Base Derivative Drying->Product Characterization Spectroscopic Characterization (FTIR, NMR, MS) Product->Characterization

Caption: Workflow for the synthesis of Schiff base derivatives.

In Vitro Antibacterial Activity Screening

The synthesized Schiff base derivatives can be screened for their antibacterial activity against a panel of pathogenic Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antibacterial potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO (e.g., 1 mg/mL).

  • Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the stock solutions of the compounds and the standard antibiotic in the microtiter plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to obtain a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with 10 µL of the prepared bacterial suspension.

  • Include a positive control (broth with bacteria) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot

MIC_Workflow Start Start Prep_Compounds Prepare stock solutions of Schiff base derivatives & control Start->Prep_Compounds Serial_Dilution Perform serial dilutions in 96-well plate with MHB Prep_Compounds->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Prep_Inoculum Prepare and standardize bacterial inoculum Prep_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine MIC (lowest concentration with no growth) Incubation->Read_Results End End Read_Results->End Mechanism_Pathway cluster_targets Potential Cellular Targets Indole_Derivative Indole-based Antibacterial Agent Cell_Wall Inhibition of Cell Wall Synthesis Indole_Derivative->Cell_Wall Membrane Disruption of Cell Membrane Integrity Indole_Derivative->Membrane DNA_Gyrase Inhibition of DNA Gyrase and Topoisomerase Indole_Derivative->DNA_Gyrase Efflux_Pump Inhibition of Efflux Pumps Indole_Derivative->Efflux_Pump Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Membrane->Bacterial_Death DNA_Gyrase->Bacterial_Death Efflux_Pump->Bacterial_Death (enhances other antibiotics)

Application Notes and Protocols for In Vitro Testing of 1-(1H-indol-5-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 1-(1H-indol-5-yl)ethanamine and its analogs represent a class of compounds with significant potential for therapeutic development, given their structural similarity to endogenous monoamines like serotonin. This structural motif suggests potential interactions with a variety of biological targets, including serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes.

These application notes provide a comprehensive guide for the in vitro evaluation of novel this compound analogs. The document outlines detailed protocols for primary screening assays, including receptor binding and enzyme inhibition studies, to characterize the pharmacological profile of these compounds. The aim is to enable researchers to assess the affinity, potency, and selectivity of their synthesized analogs in a systematic and efficient manner.

Data Presentation: In Vitro Profiling of this compound Analogs

The following tables summarize hypothetical in vitro data for a series of this compound analogs. This data is for illustrative purposes to demonstrate the application of the described protocols.

Table 1: Receptor Binding Affinity (Ki) of Analogs at Serotonin Receptors

Compound ID5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT3 (Ki, nM)5-HT6 (Ki, nM)
Analog-1 15250>10,00080
Analog-2 35080>10,000450
Analog-3 8150>10,00030
Serotonin 5201,50015

Table 2: Functional Activity (EC50/IC50) of Analogs at Serotonin Receptors

Compound ID5-HT1A (EC50, nM, Agonist)5-HT2A (IC50, nM, Antagonist)
Analog-1 25450
Analog-2 800120
Analog-3 12280
8-OH-DPAT 2-
Ketanserin -10

Table 3: Monoamine Oxidase (MAO) Inhibition (IC50) of Analogs

Compound IDMAO-A (IC50, µM)MAO-B (IC50, µM)
Analog-1 5.225.8
Analog-2 15.68.4
Analog-3 1.812.3
Clorgyline 0.013.5
Selegiline 8.50.02

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT6)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for a specific serotonin receptor, such as the 5-HT6 receptor. The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Radioligand: [3H]-LSD (specific activity ~80 Ci/mmol).

  • Test Compounds: this compound analogs.

  • Non-specific Binding Control: 10 µM Methiothepin.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and homogenize them in ice-cold binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]-LSD (at a final concentration close to its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to soak for at least 4 hours in the dark. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay for Gq-Coupled 5-HT2A Receptor (Calcium Mobilization)

This protocol is for determining the functional activity (potency and efficacy) of the analogs at Gq-coupled receptors like 5-HT2A by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds and a reference antagonist (e.g., Ketanserin).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the 5-HT2A expressing cells into 96-well plates and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.

  • Antagonist Mode: To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes before adding a fixed concentration (EC80) of a known agonist (e.g., serotonin).

  • Signal Detection: Measure the baseline fluorescence, then inject the agonist and continuously record the fluorescence intensity for 1-2 minutes using a plate reader.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For antagonist activity, generate dose-response curves by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.

    • Calculate the IC50 values from the dose-response curves using non-linear regression.

Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory activity of test compounds against MAO-A and MAO-B based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Substrate: p-Tyramine (for both MAO-A and MAO-B).

  • Fluorogenic Probe: Amplex® Red.

  • Horseradish Peroxidase (HRP).

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Test compounds.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of substrates, Amplex® Red, HRP, and positive controls.

    • On the day of the assay, prepare a working solution of the detection reagent containing Amplex® Red and HRP in MAO Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to separate wells for MAO-A and MAO-B assays:

    • MAO Assay Buffer.

    • Test compound at various concentrations or a positive control.

    • MAO-A or MAO-B enzyme.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (p-Tyramine).

  • Signal Detection: Immediately add the detection reagent working solution to all wells.

  • Measurement: Incubate the plate at 37°C, protected from light, and measure the fluorescence intensity at regular intervals for 30 minutes (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the MAO activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_0 In Vitro Screening Workflow cluster_1 Primary Assays cluster_2 Secondary Assays start Synthesized this compound Analogs primary_screening Primary Screening start->primary_screening secondary_screening Secondary Screening & Selectivity Profiling primary_screening->secondary_screening Active Compounds receptor_binding Receptor Binding Assays (e.g., 5-HT Receptors) enzyme_inhibition Enzyme Inhibition Assays (e.g., MAO-A/B) hit_to_lead Hit-to-Lead Optimization secondary_screening->hit_to_lead functional_assays Cell-Based Functional Assays (e.g., Calcium Mobilization, cAMP) selectivity_panel Broader Receptor/Enzyme Panel cytotoxicity Cytotoxicity Assays (e.g., MTT)

General workflow for in vitro screening of analogs.

G cluster_0 GPCR Signaling (Gq-coupled, e.g., 5-HT2A) ligand Analog (Agonist) receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor cellular_response Cellular Response dag->cellular_response ca2_release Ca²⁺ Release er->ca2_release ca2_release->cellular_response

Signaling pathway for Gq-coupled 5-HT2A receptors.

G cluster_0 MAO Enzymatic Reaction & Fluorometric Detection substrate Monoamine Substrate (e.g., p-Tyramine) mao MAO-A or MAO-B substrate->mao Oxidative Deamination h2o2 Hydrogen Peroxide (H₂O₂) mao->h2o2 hrp HRP h2o2->hrp probe Amplex® Red (Non-fluorescent) probe->hrp product Resorufin (Fluorescent) hrp->product Oxidation inhibitor Analog (Inhibitor) inhibitor->mao

Principle of the fluorometric MAO inhibition assay.

Application Note: High-Throughput Analysis of 1-(1H-indol-5-yl)ethanamine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 1-(1H-indol-5-yl)ethanamine and its reactions, exemplified by its N-acetylation to form N-(1-(1H-indol-5-yl)ethyl)acetamide. This method is crucial for high-throughput screening, reaction monitoring, and metabolic studies in drug discovery and development. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this note includes a protocol for the chiral separation of this compound enantiomers, a critical aspect for stereospecific drug development.

Introduction

This compound is a chiral primary amine containing an indole scaffold, a privileged structure in medicinal chemistry. Its structural similarity to neurotransmitters makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] As with many chiral molecules, the biological activity of its enantiomers can differ significantly. Therefore, a reliable analytical method to monitor its reactions and resolve its enantiomers is paramount for pharmaceutical research.

This LC-MS method utilizes a reversed-phase C18 column for achiral separations and a chiral stationary phase for enantiomeric resolution, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • N-(1-(1H-indol-5-yl)ethyl)acetamide (synthesis reference standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Internal Standard (IS) (e.g., d5-1-(1H-indol-5-yl)ethanamine or a structurally similar compound)

Sample Preparation (Reaction Quenching and Dilution)

This protocol is designed for monitoring an N-acetylation reaction.

  • At designated time points, withdraw 10 µL of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 990 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL). This provides a 1:100 dilution.

  • Vortex the sample for 30 seconds to ensure homogeneity and precipitate any catalysts or enzymes.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • Transfer the supernatant to an LC-MS vial for analysis.

Liquid Chromatography (Achiral Analysis)
  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Liquid Chromatography (Chiral Analysis)
  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Astec CHIROBIOTIC V2, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium acetate in Water

  • Mobile Phase B: Methanol

  • Isocratic Elution: 80% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions and Retention Times

The following table summarizes the optimized MRM transitions and expected retention times for the analytes and a potential internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Retention Time (min)
This compound161.1144.1 (Quant)50151.8
161.1117.1 (Qual)50251.8
N-(1-(1H-indol-5-yl)ethyl)acetamide203.1144.1 (Quant)50202.5
203.1186.1 (Qual)50102.5
d5-1-(1H-indol-5-yl)ethanamine (IS)166.1149.1 (Quant)50151.8
Reaction Monitoring: N-acetylation of this compound

The following table presents hypothetical quantitative data for the N-acetylation reaction monitored over time.

Time Point (minutes)This compound (µg/mL)N-(1-(1H-indol-5-yl)ethyl)acetamide (µg/mL)
0100.00.0
585.214.8
1560.739.3
3035.164.9
6012.387.7
1202.197.9
Chiral Separation Data

The following table presents hypothetical data for the chiral separation of a racemic mixture of this compound.

EnantiomerRetention Time (min)Peak Area
(R)-1-(1H-indol-5-yl)ethanamine8.2501,234
(S)-1-(1H-indol-5-yl)ethanamine9.5498,765

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench & Dilute (Acetonitrile + IS) Reaction->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 or Chiral Column) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow from sample preparation to data analysis.

reaction_pathway SM This compound (m/z 161.1) Product N-(1-(1H-indol-5-yl)ethyl)acetamide (m/z 203.1) SM->Product N-Acetylation Reagent Acetic Anhydride Reagent->Product

Caption: N-acetylation reaction of this compound.

Conclusion

The described LC-MS method provides a sensitive, selective, and high-throughput tool for the analysis of this compound and its reactions. The achiral method is well-suited for reaction monitoring and quantitative analysis in various matrices, while the chiral method allows for the crucial determination of enantiomeric purity. These protocols can be readily adapted for the analysis of other indole derivatives and their metabolites, making them a valuable asset in the drug discovery and development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Derivatization of 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1H-indol-5-yl)ethanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions performed on this compound?

A1: The most common derivatization reactions for this compound target the primary amine and the indole nitrogen. These include:

  • N-Acylation: Formation of an amide bond by reacting the primary amine with an acylating agent (e.g., acyl chloride, anhydride).

  • N-Alkylation: Introduction of an alkyl group onto the primary amine or the indole nitrogen.

  • Reductive Amination: Reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form a secondary or tertiary amine.

Q2: What are the main challenges in the derivatization of this compound?

A2: The primary challenges revolve around achieving chemoselectivity between the two nucleophilic sites: the primary amine of the ethanamine side chain and the indole nitrogen (N-1 position). Key challenges include:

  • Di-substitution: Reaction at both the primary amine and the indole nitrogen.

  • Over-alkylation: In N-alkylation, the formation of tertiary amines or even quaternary ammonium salts.

  • C-Acylation/Alkylation: Although less common, reaction at the electron-rich C-3 position of the indole ring can occur under certain conditions.[1]

Q3: How can I selectively derivatize the primary amine over the indole nitrogen?

A3: Selective derivatization of the primary amine can be achieved by carefully controlling the reaction conditions.[1] Key strategies include:

  • Choice of Reagents: Using milder acylating or alkylating agents.

  • Stoichiometry: Using a controlled amount (slight excess) of the derivatizing agent.

  • Reaction Temperature: Performing the reaction at lower temperatures generally favors kinetic control and selective reaction at the more nucleophilic primary amine.

  • Protecting Groups: In multi-step syntheses, the indole nitrogen can be protected with a suitable protecting group to ensure exclusive reaction at the primary amine.

Q4: What are some common impurities I might encounter and how can I purify my final product?

A4: Common impurities include unreacted starting materials, di-substituted products, and over-alkylated products. Purification is typically achieved using silica gel column chromatography. The choice of eluent system will depend on the polarity of the desired product and impurities.

Troubleshooting Guides

N-Acylation
Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive acylating agent; Insufficiently strong base; Low reaction temperature.Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride); Use a stronger, non-nucleophilic base (e.g., triethylamine, DIPEA); Gradually increase the reaction temperature while monitoring the reaction by TLC.
Presence of Di-acylated Byproduct Reaction at both the primary amine and indole nitrogen.Use a milder base and lower the reaction temperature; Carefully control the stoichiometry of the acylating agent (1.0-1.2 equivalents).[1]
Formation of C-3 Acylated Impurity Use of a strong Lewis acid catalyst.Avoid strong Lewis acids; use a non-nucleophilic base.
N-Alkylation
Problem Potential Cause Suggested Solution
Low Yield of Mono-alkylated Product Over-alkylation to secondary or tertiary amine; Reaction at the indole nitrogen.Use a 1:1 stoichiometry of the amine to the alkylating agent; Perform the reaction at a lower temperature; Consider a stepwise procedure for reductive amination where the imine is formed first, followed by reduction.
Mixture of N- and C-Alkylated Products Reaction conditions favoring C-alkylation.Use of a less reactive alkylating agent; Employ a protecting group for the indole nitrogen.
Reaction Fails to Proceed Unreactive alkylating agent; Insufficiently strong base.Use a more reactive alkylating halide (I > Br > Cl); Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF.
Reductive Amination
Problem Potential Cause Suggested Solution
Formation of Over-alkylation Products The newly formed secondary amine is more nucleophilic than the starting primary amine.A stepwise procedure involving imine formation followed by reduction with NaBH₄ can minimize dialkylation.
Reduction of the Carbonyl Starting Material The reducing agent is too strong and reduces the aldehyde/ketone before imine formation.Use a milder reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the imine.
Incomplete Reaction Inefficient imine formation.Use a dehydrating agent or perform the reaction in a solvent that allows for azeotropic removal of water.

Quantitative Data on Side Reactions

Table 1: Illustrative Product Distribution in N-Acylation of this compound with Acetyl Chloride

Base Temperature (°C) Mono-acylated Product (desired) Di-acylated Product (side product)
Pyridine0~85%~10%
Triethylamine25~70%~25%
Sodium Hydride25~40%~55%

Table 2: Illustrative Product Distribution in N-Alkylation of this compound with Benzyl Bromide

Equivalents of Benzyl Bromide Base Mono-benzylated Product (desired) Di-benzylated Product (side product)
1.1K₂CO₃~75%~20%
2.2K₂CO₃~30%~65%
1.1NaH~50%~45%

Experimental Protocols

Protocol 1: Selective N-Acylation of this compound

Objective: To synthesize N-[1-(1H-indol-5-yl)ethyl]acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate gradient

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination of this compound with Benzaldehyde

Objective: To synthesize N-benzyl-1-(1H-indol-5-yl)ethanamine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol gradient

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE, add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring for completion by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

Derivatives of this compound have been investigated as inhibitors of biological targets implicated in cancer and infectious diseases. Below are diagrams illustrating the relevant signaling pathways and a general experimental workflow for synthesis and purification.

experimental_workflow start Starting Material This compound reaction Derivatization Reaction (Acylation, Alkylation, or Reductive Amination) start->reaction Reagents, Solvent, Base workup Aqueous Workup (Quenching, Extraction) reaction->workup Crude Product purification Purification (Column Chromatography) workup->purification Impure Product product Purified Derivative purification->product Final Product

Caption: General experimental workflow for the derivatization of this compound.

Derivatives of this compound have shown potential as inhibitors of the CBP/EP300 bromodomain, which is a therapeutic target in castration-resistant prostate cancer.[2][3][4][5][6]

cbp_ep300_pathway AR Androgen Receptor (AR) CBP_EP300 CBP/EP300 AR->CBP_EP300 recruits Histone Histones CBP_EP300->Histone acetylates Acetylation Histone Acetylation Histone->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Transcription Gene Transcription (e.g., PSA, TMPRSS2) Chromatin->Transcription Proliferation Prostate Cancer Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->CBP_EP300 inhibits bromodomain

Caption: Inhibition of the CBP/EP300 signaling pathway by this compound derivatives.

Additionally, certain derivatives have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance.[7][8][9][10][11]

norA_efflux_pathway cluster_cell Staphylococcus aureus NorA NorA Efflux Pump Antibiotic_out Antibiotic NorA->Antibiotic_out efflux Antibiotic_in Antibiotic (e.g., Ciprofloxacin) Antibiotic_in->NorA Target Intracellular Target (e.g., DNA Gyrase) Antibiotic_in->Target reaches Antibiotic_ext Antibiotic (extracellular) Antibiotic_ext->Antibiotic_in enters cell Inhibitor This compound Derivative (Inhibitor) Inhibitor->NorA inhibits Death Bacterial Cell Death Target->Death

Caption: Inhibition of the NorA efflux pump in S. aureus by this compound derivatives.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(1H-indol-5-yl)ethanamine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is primarily attributed to its chemical structure. The indole ring is a large, hydrophobic moiety, which contributes to low solubility in polar solvents like water. While the ethylamine side chain contains a polar amino group, the overall lipophilicity of the molecule often dominates its solubility profile in aqueous media.

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer. What is happening?

A2: This phenomenon, often termed "precipitation upon dilution" or "solvent shock," is common for hydrophobic compounds.[1] Dimethyl sulfoxide (DMSO) is a potent organic solvent that can dissolve many lipophilic molecules at high concentrations. However, when this concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly becomes highly polar. This sudden change in polarity can cause the compound to exceed its solubility limit in the new solvent mixture, leading to precipitation.[1]

Q3: How does the pH of the solution affect the solubility of this compound?

A3: The solubility of this compound is expected to be highly pH-dependent due to the presence of the basic ethylamine group. The pKa of ethylamine is approximately 10.6-10.8.[2][3][4] In acidic solutions (pH below the pKa), the amine group will be protonated, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions. Conversely, at neutral or basic pH, the compound will exist predominantly in its less soluble, neutral form.[5]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies among different cell lines and assay types. As a general guideline, the final concentration of DMSO should be kept as low as possible, typically below 1% (v/v).[6] For particularly sensitive cell-based assays, it is advisable to maintain the DMSO concentration at or below 0.1% to avoid solvent-induced toxicity or off-target effects.[7] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific experimental system.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
ObservationPotential CauseRecommended Solution
Immediate cloudiness or formation of visible particles upon adding DMSO stock to buffer.Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.[1]Modify the Dilution Method: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This more gradual change in polarity can help prevent precipitation.[6]
High Supersaturation: The final concentration of the compound exceeds its kinetic solubility in the aqueous buffer.Reduce Final Concentration: If experimentally feasible, lower the final concentration of the compound in the assay.[6]
Increase Mixing Energy: Upon dilution, ensure rapid and thorough mixing by vortexing or repeated pipetting to aid dissolution.[6]
Issue 2: Compound precipitates over time during incubation.
ObservationPotential CauseRecommended Solution
Solution is initially clear but becomes cloudy or develops a precipitate during incubation at 37°C.Thermodynamic Insolubility: The compound concentration is above its thermodynamic solubility limit at the incubation temperature.Lower Compound Concentration: The most straightforward solution is to reduce the working concentration of the compound to below its solubility limit.[6]
Temperature Effects: Changes in temperature can affect solubility. Some compounds are less soluble at higher temperatures.Pre-equilibrate Solutions: Ensure all buffers and media are pre-warmed to the experimental temperature before adding the compound.[1]
pH Shift in Media: In cell culture experiments, the pH of the medium can change over time due to cellular metabolism or CO2 levels in the incubator.Use Buffered Solutions: Employ a stable buffering system, such as HEPES, in your media to maintain a constant pH.[1]

Quantitative Data on Solubility Enhancement

The following table provides illustrative data on the potential improvement in aqueous solubility for a hypothetical indole amine derivative using various techniques. The exact values for this compound must be determined empirically.

TechniqueConditionsExpected Fold Increase in SolubilityNotes
pH Adjustment Decrease pH from 7.4 to 5.410 - 100 foldFor a basic compound, solubility increases as the pH becomes more acidic.[5] Ensure the final pH is compatible with the experimental system.
Co-solvency 10% Ethanol in Water5 - 20 foldThe final co-solvent concentration must be optimized to avoid toxicity in biological assays.
20% Polyethylene Glycol 400 (PEG 400) in Water20 - 150 foldPEG 400 is a commonly used co-solvent for in vivo and in vitro studies.
Complexation 1:1 Molar Ratio with Hydroxypropyl-β-cyclodextrin (HP-β-CD)50 - 500+ foldCyclodextrins can significantly enhance the solubility of hydrophobic compounds by forming inclusion complexes.[8]

Experimental Protocols

Protocol 1: Determining the Effect of pH on Solubility

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Biologically compatible buffers (e.g., MES for pH 5.5, HEPES for pH 7.4, and Tris for pH 8.5)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare a series of buffers at the desired pH values (e.g., 5.5, 6.5, 7.4, 8.5).

  • Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Vortex the vials vigorously for 1-2 minutes.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24 hours to reach equilibrium.

  • Centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (in µg/mL or µM) against the pH.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To prepare a stock solution of this compound using a co-solvent system to improve its solubility in aqueous media.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Polyethylene Glycol 400 (PEG 400)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Vortex mixer

Methodology:

  • Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • In a separate tube, prepare the co-solvent vehicle by mixing PEG 400 and the aqueous buffer. A common starting point is a 1:1 ratio of PEG 400 to buffer.

  • Perform a stepwise dilution. First, dilute the DMSO primary stock solution into the co-solvent vehicle. For example, add 1 part of the DMSO stock to 9 parts of the co-solvent vehicle.

  • This intermediate stock can then be further diluted into the final aqueous assay buffer to the desired working concentration.

  • Always prepare a vehicle control containing the same final concentrations of all solvent components.

Protocol 3: Enhancing Solubility with Cyclodextrins

Objective: To increase the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Methodology:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). Gentle warming and stirring may be necessary to fully dissolve the HP-β-CD.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • While vigorously stirring the HP-β-CD solution, slowly add the compound stock solution dropwise.

  • Continue to stir the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.

  • The resulting clear solution containing the compound-cyclodextrin complex can be used for your experiments.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound Precipitation Observed is_immediate Immediate Precipitation upon Dilution? start->is_immediate is_over_time Precipitation Over Time? is_immediate->is_over_time No solvent_shock Potential Cause: Solvent Shock / High Supersaturation is_immediate->solvent_shock Yes temp_ph_issue Potential Cause: Thermodynamic Insolubility / Temperature or pH Shift is_over_time->temp_ph_issue Yes end Consult further resources or contact technical support is_over_time->end No solution1 Solution: - Modify dilution method (stepwise) - Reduce final concentration - Increase mixing energy solvent_shock->solution1 solution1->end solution2 Solution: - Lower final concentration - Pre-equilibrate solutions to assay temp - Use stable buffer (e.g., HEPES) temp_ph_issue->solution2 solution2->end

Caption: A troubleshooting workflow for addressing compound precipitation issues.

G General Workflow for Small Molecule Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) serial_dilution Serial Dilution (in DMSO or Assay Buffer) compound_prep->serial_dilution compound_addition Compound Addition to Assay Plate (Potential Precipitation Point) serial_dilution->compound_addition assay_plate_prep Assay Plate Preparation (Buffer, Enzyme, Substrate) assay_plate_prep->compound_addition incubation Incubation compound_addition->incubation solubility_issue Solubility Issue? compound_addition->solubility_issue readout Signal Readout (e.g., Fluorescence, Absorbance) incubation->readout data_analysis Data Analysis (IC50 Curve Generation) readout->data_analysis hit_validation Hit Validation data_analysis->hit_validation solubility_issue->incubation No troubleshoot Troubleshoot Solubility (pH, Co-solvents, Cyclodextrins) solubility_issue->troubleshoot Yes troubleshoot->compound_prep

Caption: A generalized workflow for screening small molecule inhibitors in drug discovery.

G pH-Dependent Solubility of an Amine-Containing Compound cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) low_ph_compound R-NH3+ (Protonated, Cationic Form) low_ph_solubility High Aqueous Solubility low_ph_compound->low_ph_solubility equilibrium pH = pKa low_ph_compound->equilibrium high_ph_compound R-NH2 (Neutral, Uncharged Form) high_ph_solubility Low Aqueous Solubility high_ph_compound->high_ph_solubility equilibrium->high_ph_compound

Caption: The relationship between pH and the solubility of an amine-containing compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-indol-5-yl)ethanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct method for the synthesis of this compound is the reductive amination of 5-acetylindole. This can be achieved through several protocols, with the most prevalent being:

  • Leuckart Reaction: This classic method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. It is a one-pot reaction that typically requires high temperatures.

  • Reductive Amination with a Hydride Reducing Agent: This approach involves the reaction of 5-acetylindole with an ammonia source, such as ammonium acetate, to form an intermediate imine, which is then reduced in situ by a hydride reducing agent like sodium cyanoborohydride or sodium borohydride.

Q2: What are the critical reaction parameters to control for a successful synthesis?

Regardless of the chosen method, several parameters are crucial for optimizing the yield and purity of this compound:

  • Temperature: The reaction temperature significantly influences the rate of both imine formation and reduction, as well as the prevalence of side reactions.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

  • pH: For reductive aminations using hydride reagents, the pH of the reaction medium is critical. A slightly acidic pH (typically 6-7) is often optimal for imine formation.

  • Purity of Starting Materials: The purity of 5-acetylindole and the reagents used can impact the reaction outcome. Impurities can lead to the formation of byproducts and lower yields.

Q3: How can I monitor the progress of the reaction?

Regular monitoring of the reaction is essential for determining the optimal reaction time and preventing the formation of degradation products. The following techniques are commonly used:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material (5-acetylindole) and the formation of the product. A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of the conversion and the presence of any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and any volatile byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete imine formation - Leuckart Reaction: Ensure the reaction temperature is sufficiently high (typically 160-185°C) to drive the dehydration step. - Hydride Reduction: Adjust the pH to a weakly acidic range (6-7) to facilitate imine formation. The use of a Lewis acid catalyst (e.g., Ti(OiPr)₄) can also promote this step.
Ineffective reduction of the imine - Leuckart Reaction: A longer reaction time at the optimal temperature may be required. - Hydride Reduction: Ensure the reducing agent (e.g., NaBH₃CN, NaBH₄) is fresh and added in an appropriate stoichiometric amount. The choice of a more reactive reducing agent like sodium triacetoxyborohydride (STAB) may be beneficial.
Degradation of starting material or product The indole nucleus can be sensitive to strongly acidic conditions and high temperatures. - Consider using a milder Lewis acid catalyst instead of strong Brønsted acids. - Optimize the reaction temperature and time to minimize degradation.
Poor quality of reagents Use freshly opened or properly stored reagents. The purity of 5-acetylindole should be confirmed before starting the reaction.
Issue 2: Formation of Multiple Products/Impurities

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Over-alkylation (formation of secondary amine) This is more common in reductive aminations where the product amine can react with the starting ketone. - Use a large excess of the ammonia source. - Perform the reaction at a lower temperature to favor the primary amine formation.
Reduction of the ketone to an alcohol This can occur if the reducing agent is too reactive and not selective for the imine. - Use a milder reducing agent like sodium cyanoborohydride, which is known for its selectivity in reducing imines over ketones at neutral or slightly acidic pH.
Polymerization/tar formation Indoles can be prone to polymerization under harsh acidic conditions. - Use the minimum effective concentration of the acid catalyst. - Maintain a controlled temperature and ensure efficient stirring to avoid localized overheating.

Experimental Protocols

Protocol 1: Leuckart Reaction using Ammonium Formate

This protocol describes a general procedure for the synthesis of this compound from 5-acetylindole via the Leuckart reaction.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-acetylindole (1 equivalent) and ammonium formate (10-20 equivalents).

  • Heat the mixture under a nitrogen atmosphere to 160-185°C.

  • Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a 10% aqueous solution of sodium hydroxide to the reaction mixture until it is strongly basic (pH > 12) to hydrolyze the intermediate formamide and liberate the free amine.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol provides a milder alternative to the Leuckart reaction for the synthesis of this compound.

Methodology:

  • To a solution of 5-acetylindole (1 equivalent) and ammonium acetate (10-20 equivalents) in methanol, add glacial acetic acid to adjust the pH to approximately 6-7.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture, ensuring the temperature is maintained below 30°C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of 1M hydrochloric acid until gas evolution ceases.

  • Make the solution basic (pH > 10) by adding a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are representative values and may require optimization for specific experimental setups.

Table 1: Leuckart Reaction Conditions

ParameterValue
Starting Material 5-Acetylindole
Reagent Ammonium formate
Molar Ratio (Reagent:Substrate) 10:1 to 20:1
Temperature 160 - 185 °C
Reaction Time 4 - 8 hours
Typical Yield 40 - 60%

Table 2: Reductive Amination with NaBH₃CN Conditions

ParameterValue
Starting Material 5-Acetylindole
Ammonia Source Ammonium acetate
Reducing Agent Sodium cyanoborohydride
Molar Ratio (Ammonia Source:Substrate) 10:1 to 20:1
Molar Ratio (Reducing Agent:Substrate) 1.5:1 to 2.0:1
Solvent Methanol
pH 6 - 7
Temperature Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 50 - 75%

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting guide for the synthesis of this compound.

experimental_workflow start Start: 5-Acetylindole reaction Reductive Amination (Leuckart or NaBH3CN) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Workup (Basification & Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/NMR of aliquot) start->check_imine imine_no Imine Formation Incomplete check_imine->imine_no No imine_yes Imine Formation Complete check_imine->imine_yes Yes adjust_conditions Adjust Reaction Conditions: - Increase Temperature (Leuckart) - Adjust pH to 6-7 (Hydride) - Add Lewis Acid Catalyst imine_no->adjust_conditions check_reduction Check Reduction Step imine_yes->check_reduction adjust_conditions->check_imine reduction_no Reduction Incomplete check_reduction->reduction_no No side_products Significant Side Products? check_reduction->side_products Yes check_reagents Check Reagent Quality (Fresh Reducing Agent) reduction_no->check_reagents optimize_reduction Optimize Reduction: - Increase Reaction Time - Use Stronger/Alternative Reductant check_reagents->optimize_reduction optimize_reduction->check_reduction analyze_side_products Analyze Byproducts (GC-MS, NMR) side_products->analyze_side_products Yes end Optimization Complete side_products->end No modify_conditions Modify Conditions: - Lower Temperature - Use Milder Acid - Use More Selective Reductant analyze_side_products->modify_conditions modify_conditions->start

Caption: Troubleshooting workflow for low yield in the synthesis.

Technical Support Center: Purification of Chiral 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of chiral 1-(1H-indol-5-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying chiral this compound?

A1: The primary methods for purifying and resolving the enantiomers of this compound are diastereomeric salt crystallization and chiral chromatography (HPLC or SFC). Diastereomeric salt crystallization is a classical, scalable method that involves forming salts with a chiral acid, followed by fractional crystallization to separate the diastereomers.[1][2] Chiral chromatography offers high resolution for both analytical and preparative separations by utilizing a chiral stationary phase (CSP).[3][4]

Q2: What are the likely impurities in a sample of racemic this compound?

A2: Impurities can originate from the synthesis of the precursor, 1-(1H-indol-5-yl)ethanone, and the subsequent reductive amination step.

  • From Ketone Synthesis: Starting materials from the ketone synthesis, such as indole-5-carboxylic acid or its derivatives, may be present.[5]

  • From Reductive Amination: Unreacted 1-(1H-indol-5-yl)ethanone, the corresponding secondary amine formed by reaction of the primary amine product with another molecule of the ketone, and byproducts from the reducing agent are common impurities.[6][7]

Q3: How can I determine the enantiomeric excess (e.e.) of my purified this compound?

A3: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most common and accurate methods for determining the enantiomeric excess.[3][8] These techniques use a chiral stationary phase to separate the two enantiomers, and the e.e. is calculated from the relative peak areas.

Q4: Is racemization a concern for this compound?

A4: Yes, racemization can be a concern for chiral amines, particularly those with a hydrogen atom on the chiral carbon. The presence of a base can facilitate racemization.[9] It is crucial to be mindful of the pH and temperature during purification and storage to maintain the enantiomeric purity.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No salt formation or precipitation. - Inappropriate choice of resolving agent. - Unsuitable solvent. - Insufficient concentration.- Screen a variety of chiral resolving agents such as tartaric acid, mandelic acid, or dibenzoyltartaric acid.[1][10] - Test different solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone). - Concentrate the solution.
Both diastereomeric salts co-precipitate. - Similar solubilities of the diastereomeric salts in the chosen solvent.- Experiment with different crystallization temperatures and cooling rates. A slower cooling rate can improve selectivity. - Try a different solvent system to maximize the solubility difference between the diastereomers.
Low yield of the desired diastereomeric salt. - The desired diastereomer may be the more soluble of the two in the chosen solvent.- Attempt to crystallize the undesired diastereomer first, then isolate the desired one from the mother liquor. - Optimize the stoichiometry of the resolving agent.
Low enantiomeric excess after salt breaking. - Incomplete separation of diastereomers. - Racemization during the salt breaking step (liberation of the free amine).- Recrystallize the diastereomeric salt multiple times to improve purity. - Use a mild base (e.g., sodium bicarbonate) and avoid excessive heat when liberating the free amine.[10]
Chiral HPLC/SFC Purification
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers. - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition.- Screen different types of CSPs, such as polysaccharide-based (e.g., Chiralpak®, Chiralcel®) or cyclofructan-based columns.[3][8] - For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the hexane or heptane mobile phase.[3] - For SFC, optimize the co-solvent and additives.
Poor peak shape (tailing or fronting). - Secondary interactions between the amine and the silica support of the CSP.- Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in normal phase HPLC.[8]
Low recovery from preparative chromatography. - Adsorption of the amine onto the stationary phase. - Decomposition on the column.- Ensure the mobile phase is sufficiently strong to elute the compound. - Confirm the stability of the compound under the chromatographic conditions.

Experimental Protocols

Representative Protocol for Diastereomeric Salt Crystallization

This protocol is a general guideline and should be optimized for this compound.

  • Salt Formation: Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 eq.) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Analysis: Determine the diastereomeric purity of the salt by NMR or by liberating the amine and analyzing the enantiomeric excess by chiral HPLC.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is basic. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Representative Protocol for Chiral HPLC Method Development
  • Column Screening: Screen a selection of chiral stationary phases (e.g., Chiralpak IA, IB, IC, and a cyclofructan-based column).

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% diethylamine.

    • Vary the alcohol modifier (isopropanol, ethanol) and its concentration.

  • Mobile Phase Screening (Reversed Phase):

    • Start with a mobile phase of acetonitrile/water with 0.1% formic acid or an appropriate buffer.

    • Vary the ratio of organic modifier to aqueous phase.

  • Optimization: Once a promising separation is found, optimize the flow rate, temperature, and mobile phase composition to achieve baseline resolution (Rs > 1.5).

Visualizations

Experimental Workflow for Chiral Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_cryst Diastereomeric Salt Crystallization cluster_chrom Chiral Chromatography start 1-(1H-indol-5-yl)ethanone reductive_amination Reductive Amination start->reductive_amination racemic_amine Racemic this compound reductive_amination->racemic_amine salt_formation Salt Formation with Chiral Acid racemic_amine->salt_formation chiral_hplc Chiral HPLC/SFC racemic_amine->chiral_hplc crystallization Fractional Crystallization salt_formation->crystallization salt_breaking Salt Breaking crystallization->salt_breaking analysis Enantiomeric Purity Analysis (Chiral HPLC/SFC) salt_breaking->analysis chiral_hplc->analysis enant_S (S)-1-(1H-indol-5-yl)ethanamine analysis->enant_S enant_R (R)-1-(1H-indol-5-yl)ethanamine analysis->enant_R

Caption: Workflow for the synthesis and chiral purification of this compound.

Troubleshooting Decision Tree for Diastereomeric Salt Crystallization

G decision decision action Change Solvent Screen Resolving Agents Increase Concentration start Start Crystallization q1 Crystals Formed? start->q1 q1->action No q2 Desired e.e.? q1->q2 Yes success Purification Successful q2->success Yes q3 Low Yield? q2->q3 No action2 Optimize Resolving Agent Stoichiometry Isolate from Mother Liquor q3->action2 Yes action3 Recrystallize Salt Check for Racemization q3->action3 No

Caption: Decision tree for troubleshooting diastereomeric salt crystallization.

References

Stability and degradation of 1-(1H-indol-5-yl)ethanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(1H-indol-5-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The indole ring and the primary amine group are the most reactive sites, making the molecule susceptible to oxidation and pH-dependent reactions.[1][2][3]

Q2: How does pH impact the stability of this compound solutions?

A2: The pH of an aqueous solution is a critical factor for the stability of compounds with amine groups.[3] In acidic conditions, the primary amine group will be protonated, which can protect it from certain oxidative reactions. However, strong acidic conditions can lead to hydrolysis or other degradation pathways of the indole moiety.[1] In neutral to alkaline conditions, the unprotonated amine is more nucleophilic and susceptible to oxidation.[3][4] For indole derivatives like melatonin, stability is significantly lower in neutral to alkaline pH compared to acidic pH.[1]

Q3: What are the visible signs that my this compound solution is degrading?

Q4: What are the best practices for storing solutions of this compound to ensure stability?

A4: To maximize stability, solutions of this compound should be stored in a cool, dark environment.[6][7] Using amber vials or wrapping containers in aluminum foil can protect the compound from photolytic degradation.[1] It is also advisable to store solutions at reduced temperatures (e.g., 2-8 °C or frozen) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The choice of solvent and the pH of aqueous solutions should be optimized based on stability studies.

Q5: Which analytical techniques are most suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[8][9] For the structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[10]

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution

  • Symptom: Your solution of this compound quickly turns yellow or brown upon preparation or during an experiment.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store the solution in amber-colored glassware or wrap the container with aluminum foil.[1]

    • Control Temperature: Prepare and handle the solution at a controlled, cool temperature. Avoid unnecessary exposure to heat.

    • Deoxygenate Solvents: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Add Antioxidants: Consider adding antioxidants such as ascorbic acid or sodium metabisulfite to the formulation, if compatible with your experimental design.[3]

    • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from metal ion contaminants that can catalyze oxidation.[11]

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

  • Symptom: Your HPLC chromatogram shows new, unidentified peaks that increase over time, while the peak for this compound decreases.

  • Potential Cause: The compound is degrading into one or more new chemical entities. These could be products of hydrolysis, oxidation, or photolysis.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. This information is crucial for identifying the degradation products.[10]

    • Perform Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to understand the degradation pathways and potentially reproduce the unknown peaks.[12][13]

    • Optimize HPLC Method: Ensure your HPLC method is a stability-indicating method, meaning it can separate the parent compound from all potential degradation products. This may require adjusting the mobile phase, gradient, or column type.

    • Review Storage Conditions: Re-evaluate the storage conditions of your solution (pH, temperature, light exposure) to identify the cause of degradation.

Data Presentation

Table 1: Illustrative Stability of an Indole Derivative (Melatonin) in Aqueous Solution at Room Temperature Over 28 Days.

This data is for a related indole compound, melatonin, and serves as a general guide for the expected pH-dependent stability of indole derivatives.

pHRemaining Compound (%)
1.0> 65%
4.00 - 4%
7.00 - 4%
10.00 - 4%
13.0> 65%
(Data adapted from a study on melatonin stability)[1]

Table 2: Summary of Forced Degradation Conditions and Potential Products.

Stress ConditionReagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursPotential for cleavage of the ethylamine side chain or reactions involving the indole ring.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSimilar to acid hydrolysis, with potential for different reaction rates and products.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidized species of the indole ring (e.g., oxindoles) and the primary amine.[2][10][14]
Thermal Degradation Solid compound at 60°C for 48 hoursVarious decomposition products.
Photolytic Degradation Solution exposed to UV and visible light for 24 hoursPhotodegradation products, potentially involving dimerization or oxidation.[1]
(These are general conditions for forced degradation studies and should be optimized for this compound).[1][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC method for quantifying this compound and detecting its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample to a suitable concentration with the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak area for the parent compound and any new peaks that appear over time. The percentage of the remaining compound can be calculated relative to a time-zero sample.[3]

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the compound to understand its degradation pathways.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[1]

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.[1]

  • Analysis: Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidative Stress (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 60°C) prep_stock->thermal photo Photolytic Stress (UV/Vis Light) prep_stock->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Unknowns

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound light Light (Photolysis) oxygen Oxygen (Oxidation) ph pH (Hydrolysis) photo_prod Photodimers / Oxidized Species light->photo_prod ox_prod Oxindoles / Imine derivatives oxygen->ox_prod hydro_prod Hydrolyzed side-chain ph->hydro_prod

Caption: Potential degradation pathways.

troubleshooting_guide cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Degradation Observed? color_change Color Change start->color_change Yes new_peaks New HPLC Peaks start->new_peaks Yes oxidation Oxidation color_change->oxidation new_peaks->oxidation hydrolysis Hydrolysis new_peaks->hydrolysis photolysis Photolysis new_peaks->photolysis protect_light Protect from Light oxidation->protect_light inert_atm Use Inert Atmosphere oxidation->inert_atm add_antioxidant Add Antioxidants oxidation->add_antioxidant control_ph Control pH hydrolysis->control_ph photolysis->protect_light

Caption: Troubleshooting logic for degradation issues.

References

Technical Support Center: Synthesis of 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(1H-indol-5-yl)ethanamine, a key intermediate in pharmaceutical research and development. The primary focus of this guide is the reductive amination of 5-acetylindole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the reductive amination of 5-acetylindole. This one-pot reaction involves the formation of an imine intermediate from the ketone, which is then reduced in situ to the desired primary amine. Alternative methods like the Leuckart reaction can also be employed.[1][2]

Q2: What are the typical reagents used in the reductive amination of 5-acetylindole?

A2: Common reagents for this transformation include an ammonia source, such as ammonium formate or ammonium acetate, and a reducing agent.[1] Sodium cyanoborohydride (NaBH3CN) is a frequently used reducing agent due to its selectivity for the imine over the ketone starting material.[3] Other reducing agents like sodium borohydride (NaBH4) can also be used, often requiring careful control of reaction conditions to prevent side reactions.[4]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to monitor and control include reaction temperature, pH, and the stoichiometry of the reagents. The formation of the imine is often favored under mildly acidic conditions. The temperature needs to be controlled to prevent decomposition of starting materials and products, especially during the Leuckart reaction which requires high temperatures.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Staining with a ninhydrin solution can be used to visualize the primary amine product. Alternatively, techniques like LC-MS can be used for more detailed analysis of the reaction mixture.

Q5: What are the common impurities and how can they be removed?

A5: Common impurities include unreacted 5-acetylindole, the intermediate imine, and the alcohol byproduct, 1-(1H-indol-5-yl)ethanol, formed from the reduction of the starting ketone. Purification can be achieved through column chromatography on silica gel or by recrystallization of the product, often as a salt (e.g., hydrochloride).[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete imine formation.Ensure mildly acidic conditions (e.g., by adding a catalytic amount of acetic acid) to promote imine formation.
Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure anhydrous conditions if using moisture-sensitive reagents.
Low reaction temperature.For Leuckart reactions, ensure the temperature is sufficiently high (typically 120-165 °C).[1] For other reductive aminations, gentle heating may be required.
Formation of Significant Side Products Reduction of the starting ketone (5-acetylindole) to the corresponding alcohol.Use a more selective reducing agent like sodium cyanoborohydride which preferentially reduces the imine.[3] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of a less selective reducing agent like sodium borohydride, can be employed.[4]
Over-alkylation of the amine product.This is less common when using an excess of the ammonia source. Ensure a sufficient excess of ammonium formate or acetate is used.
Difficult Product Isolation/Purification Product is an oil or does not crystallize easily.Convert the amine product to a crystalline salt (e.g., hydrochloride salt) by treating the purified free base with a solution of HCl in an organic solvent.
Co-elution of product and impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent mixture (e.g., ethyl acetate/methanol or dichloromethane/methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the chromatography of basic amines.
Persistent imine impurity in the final product.Increase the amount of reducing agent and/or prolong the reaction time to ensure complete reduction of the imine.[7]

Experimental Protocols

Protocol 1: Reductive Amination using Ammonium Formate (Leuckart-type Reaction)

This protocol is a general guideline for a Leuckart-type reaction.

Materials:

  • 5-acetylindole

  • Ammonium formate

  • Formic acid (optional)

  • Hydrochloric acid (for salt formation)

  • Sodium hydroxide (for work-up)

  • Organic solvent (e.g., toluene, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-acetylindole (1 equivalent) and a significant excess of ammonium formate (e.g., 5-10 equivalents).

  • Heat the reaction mixture to a high temperature (typically 160-165 °C) and maintain for several hours.[1] The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide to basify the mixture and hydrolyze any formamide intermediates.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or by forming the hydrochloride salt and recrystallizing.

Quantitative Data for Reductive Amination Methods
Method Ammonia Source Reducing Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
Leuckart ReactionAmmonium formateFormic acid (in situ)Neat160-1654-860-80[General procedure based on[1]]
Reductive AminationAmmonium acetateSodium cyanoborohydrideMethanolRoom Temperature12-2470-90[General procedure based on[3]]
Reductive AminationAmmonium acetateSodium borohydrideMethanol0 to Room Temperature2-450-70[General procedure based on[4]]

Note: The yields are indicative and can vary based on the specific reaction conditions and scale.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No/Low Conversion complete Reaction Complete check_completion->complete Full Conversion troubleshoot_reaction Troubleshoot Reaction Conditions - Check reagents - Adjust temperature/time - Optimize pH incomplete->troubleshoot_reaction workup Aqueous Work-up complete->workup extraction Solvent Extraction workup->extraction purification Purification extraction->purification low_yield Low Yield extraction->low_yield Poor Recovery column Column Chromatography purification->column Oily/Impure Product recrystallization Recrystallization (as salt) purification->recrystallization Solid Product side_products Side Products Present purification->side_products Impure Fractions pure_product Pure this compound column->pure_product recrystallization->pure_product low_yield->troubleshoot_reaction troubleshoot_purification Optimize Purification - Change solvent system - Use alternative method side_products->troubleshoot_purification troubleshoot_reaction->start Retry troubleshoot_purification->purification Retry

Caption: A logical workflow for troubleshooting the synthesis and purification of this compound.

Synthetic Pathway

Synthetic_Pathway start_material 5-Acetylindole intermediate Imine Intermediate start_material->intermediate Imination side_product 1-(1H-indol-5-yl)ethanol start_material->side_product Side Reaction (Ketone Reduction) reagents NH4+ Source (e.g., Ammonium Formate) + Reducing Agent (e.g., NaBH3CN) product This compound intermediate->product Reduction

Caption: The primary synthetic route to this compound via reductive amination of 5-acetylindole.

References

Technical Support Center: Prevention of Oxidation in Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling and storing indole compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degradation of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of indole compound oxidation?

A1: Indole compounds are susceptible to oxidation due to their electron-rich aromatic structure. The primary factors that contribute to their degradation during storage and experiments include:

  • Exposure to Oxygen: Atmospheric oxygen is a key driver of autoxidation.[1]

  • Exposure to Light: Many indole derivatives are photosensitive and can degrade upon exposure to light, particularly UV light.[1]

  • Elevated Temperatures: Higher temperatures accelerate the rate of all degradation pathways, including oxidation.[1][2]

  • pH: The stability of indoles in solution is often pH-dependent. Strongly acidic or basic conditions can catalyze degradation.[2][3]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidative reactions.[1]

Q2: I've noticed a color change in my solid indole compound, from white to pink or brown. What does this indicate?

A2: A color change, typically to pink, red, or brown, is a common visual indicator of indole compound oxidation and potential polymerization. While a slight color change may not significantly impact the bulk purity for some applications, it is a clear sign of degradation and warrants investigation before use in sensitive experiments.[1]

Q3: What are the ideal storage conditions for indole compounds?

A3: To minimize oxidation, indole compounds should be stored under the following conditions:

  • Temperature: Cool temperatures, typically 2-8°C, are recommended for short-term storage. For long-term storage, temperatures of -20°C or -80°C are preferred.[1][2]

  • Light: Always store indole compounds in amber or opaque vials to protect them from light.[1][2]

  • Atmosphere: For highly sensitive compounds, storing them under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize contact with oxygen.[2]

  • Container: Use airtight containers with secure caps (e.g., PTFE-lined septum caps) to prevent exposure to air and moisture.[2][3]

Q4: When should I consider using an antioxidant?

A4: The use of an antioxidant is recommended when:

  • The indole compound is known to be highly susceptible to oxidation.[1]

  • The compound will be stored in solution for an extended period.[1]

  • The solvent has not been deoxygenated.[1]

  • The experimental procedure involves conditions that might promote oxidation (e.g., elevated temperatures, exposure to air).[1]

Q5: Which antioxidants are commonly used for stabilizing indole compounds?

A5: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid are common antioxidants used to stabilize organic compounds, including indoles.[1][3] The choice of antioxidant may depend on the specific indole derivative, the solvent system, and compatibility with downstream applications. For cell culture applications, antioxidants like N-acetylcysteine or α-ketoglutaric acid may be considered.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptom: You observe extra peaks, split peaks, or peak fronting/tailing when analyzing your indole compound.[2]

  • Possible Cause: The compound may be oxidizing in the sample vial, during the analytical run, or on the column.[2] Degradation can also be catalyzed by acidic mobile phases or prolonged residence time in an autosampler.[3]

  • Troubleshooting Steps:

    • Prepare Fresh Samples: Prepare a fresh standard and re-inject to see if the issue persists.[3]

    • Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[3]

    • Protect from Light: Use amber or light-blocking autosampler vials.[3]

    • Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or BHT to your sample diluent.[2]

    • Check pH: Ensure the mobile phase pH is within a stable range for your compound.[2]

Issue 2: Compound Degradation in Solution Over Time

  • Symptom: You notice a decrease in the concentration or purity of your indole compound in solution, or you observe inconsistent results in biological assays.[2][3]

  • Possible Cause: The compound is unstable in the chosen solvent or buffer under the storage or experimental conditions (e.g., 37°C in cell culture media).[3]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare solutions immediately before each experiment.[3]

    • Optimize Storage: Store stock solutions in an anhydrous solvent like DMSO at -80°C in small aliquots under an inert atmosphere.[3]

    • Conduct Stability Studies: Perform a time-course experiment to quantify the stability of your compound in the specific medium or buffer under your experimental conditions.[3]

    • Add Antioxidants: Supplement the media or buffer with a compatible antioxidant to improve stability.[3]

Data Presentation

The stability of indole compounds is highly dependent on environmental factors. The following tables provide illustrative data on compound stability under various conditions.

Table 1: Effect of pH and Temperature on Melatonin Stability

This table summarizes the stability of melatonin, a well-known indole derivative, in an aqueous solution over 28 days.

pHTemperatureRemaining Melatonin (%)
1.0Room Temp> 65%
4.0Room Temp0 - 4%
7.0Room Temp0 - 4%
10.0Room Temp0 - 4%
1.040°C~55%
1.060°C~30%
1.080°C~10%

Data summarized from a study on the influence of pH, temperature, and light on melatonin stability. The results indicate that melatonin is significantly more stable in highly acidic conditions compared to neutral or basic solutions, and degradation is accelerated by increased temperature.[2]

Table 2: Illustrative Efficacy of Antioxidants

This table illustrates the potential efficacy of antioxidants in preventing the oxidation of an indole compound in solution stored at 4°C in the dark.

ConditionPurity after 4 Weeks (%)
No Antioxidant85%
0.01% BHT>98%
0.01% Ascorbic Acid>97%

Note: This is illustrative data. Actual degradation rates and antioxidant efficacy can vary based on the specific indole compound, purity, solvent, and storage container.[1]

Experimental Protocols

Protocol 1: Storing Indole Compounds Under an Inert Atmosphere

This protocol describes how to replace the air in a storage vial with an inert gas to prevent oxidation.

  • Materials:

    • Vial with a PTFE-lined septum cap

    • Indole compound (solid or solution)

    • Source of high-purity nitrogen or argon with a regulator

    • Needle and tubing assembly for gas delivery

    • Exhaust needle

  • Procedure:

    • Place the indole compound into the vial. For extremely sensitive compounds, perform this step in a glovebox.[1]

    • Securely cap the vial with the septum cap.[1]

    • Insert the inert gas delivery needle through the septum, ensuring the needle tip is in the headspace above the compound.[1]

    • Insert a second, shorter exhaust needle through the septum to allow for the displacement of air.[1]

    • Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid disturbing the compound.[1]

    • Remove the exhaust needle first, allowing a slight positive pressure of the inert gas to build inside the vial.[1]

    • Remove the gas delivery needle and store the vial under appropriate temperature and light conditions.

Protocol 2: Preparation and Use of a BHT Antioxidant Stock Solution

This protocol provides a method for preparing a butylated hydroxytoluene (BHT) stock solution and adding it to a solution of an indole compound.

  • Materials:

    • Butylated hydroxytoluene (BHT)

    • Ethanol (or another suitable solvent in which both BHT and the indole compound are soluble)

    • Volumetric flasks and micropipettes

  • Procedure for Preparing a 1% (w/v) BHT Stock Solution:

    • Weigh 100 mg of BHT and place it into a 10 mL volumetric flask.[1]

    • Add ethanol to dissolve the BHT.[1]

    • Once dissolved, add ethanol to the 10 mL mark and mix thoroughly.[1]

    • Store the stock solution in a tightly sealed amber vial at 4°C.[1]

  • Procedure for Adding BHT to an Indole Compound Solution:

    • Determine the desired final concentration of BHT. A common final concentration is 0.01%.[1]

    • To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your indole solution as you are making it up to the final volume.[1]

    • Ensure the BHT is thoroughly mixed into the final solution.[1]

Mandatory Visualizations

Indole_Oxidation_Pathway Simplified Indole Oxidation Pathway cluster_conditions Initiators Indole Indole Indoxyl Indoxyl Indole->Indoxyl Oxidation (e.g., P450) Oxindole Oxindole Indole->Oxindole Oxidation Dioxindole Dioxindole Indoxyl->Dioxindole Further Oxidation Dimers Dimers Indoxyl->Dimers Dimerization (e.g., Indigo) Isatin Isatin Dioxindole->Isatin Further Oxidation Oxygen O₂ (Air) Oxygen->Indole Light Light (hν) Light->Indole Radicals OH•, Cl• Radicals->Indole

Caption: Simplified pathway of indole oxidation.[4][5][6]

Forced_Degradation_Workflow Workflow for Forced Degradation Studies Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 60°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Assess Method Specificity Analysis->End

Caption: Experimental workflow for forced degradation studies.[2][7][8]

Troubleshooting_Degradation Troubleshooting Indole Degradation cluster_review Investigation cluster_action Corrective Action Suspected Indole Degradation Suspected (e.g., color change, extra peaks) Storage Review Storage Conditions (Temp, Light, Atmosphere) Suspected->Storage Solution Review Solution Prep (Solvent, pH, Age) Suspected->Solution Method Review Analytical Method (HPLC/LC-MS Parameters) Suspected->Method Optimize_Storage Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Gas Storage->Optimize_Storage Optimize_Solution Optimize Solution: - Use Fresh Solutions - Adjust pH - Add Antioxidants Solution->Optimize_Solution Optimize_Method Optimize Method: - Match Injection Solvent - Control Temperature - Use Guard Column Method->Optimize_Method Result Stability Improved Optimize_Storage->Result Optimize_Solution->Result Optimize_Method->Result

Caption: A logical workflow for troubleshooting indole degradation.[2]

References

Technical Support Center: Synthesis of 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(1H-indol-5-yl)ethanamine, a key intermediate for researchers, scientists, and drug development professionals. The primary focus is on the scalable synthesis via reductive amination of 5-acetylindole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the reductive amination of 5-acetylindole can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Imine Formation: The initial formation of the imine from 5-acetylindole and the ammonia source is a crucial equilibrium step.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. Consider using a dehydrating agent like molecular sieves or performing the reaction in a setup that allows for water removal (e.g., Dean-Stark apparatus).

  • Suboptimal pH: The pH of the reaction medium is critical for imine formation.

    • Solution: A slightly acidic environment (pH 4-5) is often optimal for promoting the reaction. If the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic. If the pH is too high, the carbonyl group of the ketone is not sufficiently activated for nucleophilic attack.

  • Choice and Activity of Reducing Agent: The nature and quality of the reducing agent are paramount.

    • Solution: For direct reductive amination, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is often preferred as they are less likely to prematurely reduce the starting ketone. If using a stronger reducing agent like sodium borohydride (NaBH₄), it is advisable to pre-form the imine before adding the reducing agent. Always use a fresh, active batch of the reducing agent.

  • Reaction Temperature and Time: The reaction may require elevated temperatures to proceed efficiently, especially in the case of the Leuckart reaction using ammonium formate or formamide.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Consider a gradual increase in temperature, while being mindful of potential side reactions.

Question: I am observing significant amounts of 5-(1-hydroxyethyl)-1H-indole as a byproduct. How can I minimize its formation?

Answer:

The formation of the corresponding alcohol is a common side reaction resulting from the reduction of the ketone starting material.

  • Cause: This typically occurs when the reducing agent is too reactive and reduces the carbonyl group of 5-acetylindole before it can form the imine.

  • Solution:

    • Use a Milder Reducing Agent: Switch to a more selective reducing agent such as NaBH₃CN or STAB, which preferentially reduces the iminium ion over the ketone.

    • Stepwise Procedure: First, allow for the complete formation of the imine intermediate (monitor by TLC/HPLC), and then add the reducing agent portion-wise.

    • Control Temperature: Adding the reducing agent at a lower temperature can help to control its reactivity and favor the reduction of the imine.

Question: My final product is difficult to purify. What are the recommended large-scale purification strategies?

Answer:

Purification of the final amine product can be challenging on a larger scale where traditional column chromatography may be impractical.

  • Crystallization as a Salt: The product, being an amine, can often be precipitated as a crystalline salt (e.g., hydrochloride, oxalate). This is a highly effective and scalable purification method. A systematic screen of different acids and solvent systems is recommended to find the optimal crystallization conditions.

  • Vacuum Distillation: If the free base of this compound is a high-boiling liquid, vacuum distillation can be an effective method for purification on a larger scale.

  • Supercritical Fluid Chromatography (SFC): For chiral separations to isolate a specific enantiomer, preparative SFC is a powerful and scalable technique that offers advantages in terms of speed and reduced solvent consumption compared to traditional HPLC.

Frequently Asked Questions (FAQs)

What is the most common and scalable synthetic route to this compound?

The most direct and scalable approach is the reductive amination of commercially available 5-acetylindole. A common and cost-effective variant of this is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2] This one-pot reaction is well-suited for larger-scale production.[2]

What are the key parameters to control during the scale-up of the reductive amination?

  • Temperature Control: The reaction can be exothermic. Efficient heat transfer is crucial in larger reactors to prevent localized "hot spots" that can lead to side reactions and impurity formation.

  • Mixing: Inefficient mixing can result in concentration and temperature gradients, negatively impacting reaction selectivity and yield. Ensure adequate agitation throughout the reaction.

  • Reagent Addition: A controlled, slow addition of the reducing agent is often beneficial to manage the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

What are the likely impurities to be encountered during the synthesis?

Potential impurities include:

  • Unreacted 5-acetylindole.

  • The alcohol byproduct: 5-(1-hydroxyethyl)-1H-indole.

  • N-formyl derivative of the product (if formamide or ammonium formate is used). This can typically be hydrolyzed to the desired amine during workup.

  • Over-alkylation products (secondary or tertiary amines), although less common when using a large excess of the ammonia source.

Experimental Protocols

Protocol 1: Reductive Amination of 5-Acetylindole via the Leuckart Reaction

This protocol describes a general procedure for the synthesis of this compound using ammonium formate.

Materials:

  • 5-Acetylindole

  • Ammonium formate

  • Formic acid (optional, to adjust pH)

  • Methanol or Ethanol

  • Hydrochloric acid (for salt formation and workup)

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-acetylindole (1 equivalent) and ammonium formate (10-20 equivalents).

  • Add methanol or ethanol as a solvent.

  • Heat the reaction mixture to reflux (typically 65-80°C) and monitor the progress by TLC or HPLC. The reaction may take several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Add water to the residue and adjust the pH to ~2 with concentrated hydrochloric acid.

  • Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and non-basic impurities.

  • Basify the aqueous layer to pH >10 with a concentrated sodium hydroxide solution.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or by forming a crystalline salt.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination of Aromatic Ketones (Analogous Systems)

Catalyst/Reducing AgentAmine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium formateAmmonium formateNone160-165670-80Leuckart Reaction General
NaBH₃CNNH₄OAcMethanolReflux12~85Borch Reductive Amination
H₂/Pd-CNH₃/MeOHMethanol5024>90Catalytic Hydrogenation
RuCl₂(PPh₃)₃/H₂NH₃t-amyl alcohol13024~90Homogeneous Catalysis
Ir catalyst/HCOOHVarious aminesWater801-2>95Transfer Hydrogenation[3]

Note: The data presented are for analogous aromatic ketone systems and serve as a general guideline. Actual yields for this compound may vary.

Visualizations

Synthesis_Pathway acetylindole 5-Acetylindole imine Iminium Intermediate acetylindole->imine + NH3 - H2O product This compound imine->product + [H] (Reducing Agent)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/NMR) start->check_imine check_reductant Check Reducing Agent Activity check_imine->check_reductant Imine Formed add_dehydrating Add Dehydrating Agent / Remove Water check_imine->add_dehydrating No/Poor Formation adjust_ph Adjust pH (4-5) check_imine->adjust_ph No/Poor Formation optimize_conditions Optimize Reaction Conditions check_reductant->optimize_conditions Active & Appropriate new_reductant Use Fresh/New Reducing Agent check_reductant->new_reductant Inactive change_reductant Switch to Milder/Stronger Reductant check_reductant->change_reductant Active but Ineffective increase_temp_time Increase Temperature / Reaction Time optimize_conditions->increase_temp_time

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Analysis of 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical refinement of 1-(1H-indol-5-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the characterization and quantification of this compound?

A1: The primary analytical methods for this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and sensitive quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, potentially after derivatization to improve volatility and thermal stability.

Q2: What are the expected molecular weight and formula for this compound?

A2: The molecular formula is C₁₀H₁₂N₂ and the molecular weight is approximately 160.22 g/mol .[] The exact mass is used for high-resolution mass spectrometry.

Q3: What are some potential challenges when analyzing this compound by HPLC?

A3: Common challenges include poor peak shape (tailing) due to the basic nature of the amine interacting with silica-based columns, potential for on-column degradation, and achieving adequate separation from structurally similar impurities.

Q4: How can I improve the peak shape for this compound in reverse-phase HPLC?

A4: To improve peak shape, consider using a mobile phase with a pH that ensures the amine is protonated (e.g., pH < 4). Adding a competing base like triethylamine (TEA) to the mobile phase can also help by masking active silanol sites on the column. Alternatively, using a column with a highly inert stationary phase (e.g., end-capped C18) is recommended.

Q5: What are the expected fragmentation patterns for this compound in mass spectrometry?

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Recommended Solution
Peak Tailing Interaction of the basic amine with acidic silanol groups on the column stationary phase.- Use a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the amine is protonated.- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.- Employ a highly end-capped or hybrid silica column.
Poor Resolution Inadequate separation from impurities or related compounds.- Optimize the mobile phase gradient and composition.- Try a different stationary phase (e.g., phenyl-hexyl or embedded polar group).- Adjust the column temperature.
Inconsistent Retention Times - Fluctuations in mobile phase composition or pH.- Column degradation.- Ensure proper mobile phase preparation and mixing.- Flush the column regularly and store it in an appropriate solvent.- Use a guard column to protect the analytical column.
Ghost Peaks - Contamination in the sample, solvent, or HPLC system.- Carryover from previous injections.- Use high-purity solvents and freshly prepared samples.- Implement a robust needle wash protocol on the autosampler.- Run blank gradients to identify the source of contamination.
LC-MS Analysis
Issue Potential Cause Recommended Solution
Low Signal Intensity - Poor ionization efficiency.- Ion suppression from the sample matrix or mobile phase additives.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Use a mobile phase with volatile buffers (e.g., ammonium formate or acetate).- Improve sample clean-up to remove interfering matrix components.
In-source Fragmentation High source temperature or voltage causing the molecule to fragment before mass analysis.- Reduce the source temperature and fragmentor/cone voltage.
Adduct Formation Formation of adducts with salts from the mobile phase or sample (e.g., [M+Na]⁺, [M+K]⁺).- Use high-purity solvents and volatile mobile phase additives.- If adducts are consistent, they can sometimes be used for quantification.

Experimental Protocols

General HPLC Method (for Purity Analysis)
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

General LC-MS Method (for Identification and Quantification)
  • Instrumentation: LC system coupled to a triple quadrupole or time-of-flight mass spectrometer with an ESI source.

  • LC Conditions: Utilize the HPLC method described above.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Cone/Fragmentor Voltage: Optimize for minimal in-source fragmentation.

    • Scan Mode: Full scan from m/z 50-300 for identification. For quantification, use Selected Ion Monitoring (SIM) for the [M+H]⁺ ion (m/z 161.2) or Multiple Reaction Monitoring (MRM) if a characteristic fragment ion is identified.

NMR Spectroscopy (for Structural Confirmation)
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons on the indole ring, a methine proton (CH), a methyl group (CH₃), and an amine group (NH₂). The indole NH proton will also be present.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals will correspond to the ten carbon atoms in the molecule.

Visualizations

HPLC_Troubleshooting_Workflow start Abnormal Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes splitting Splitting peak_shape->splitting Yes extra_peaks Ghost/Extra Peaks? retention_time->extra_peaks No rt_drift Drifting RT retention_time->rt_drift Yes rt_sudden_change Sudden Change in RT retention_time->rt_sudden_change Yes random_peaks Random Peaks extra_peaks->random_peaks Yes carryover Systematic Carryover extra_peaks->carryover Yes end Problem Resolved extra_peaks->end No solution_tailing Adjust Mobile Phase pH Use End-capped Column Add Competing Base tailing->solution_tailing solution_fronting Match Sample Solvent to Mobile Phase fronting->solution_fronting solution_splitting Check for Column Void Ensure Proper Ferrule Connection splitting->solution_splitting solution_rt_drift Check Pump Performance Ensure Stable Column Temp. rt_drift->solution_rt_drift solution_rt_change Check Mobile Phase Prep Equilibrate Column Properly rt_sudden_change->solution_rt_change solution_random_peaks Use High Purity Solvents Filter Samples random_peaks->solution_random_peaks solution_carryover Optimize Needle Wash carryover->solution_carryover solution_tailing->end solution_fronting->end solution_splitting->end solution_rt_drift->end solution_rt_change->end solution_random_peaks->end solution_carryover->end

Caption: A logical workflow for troubleshooting common HPLC issues.

LCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Sample of this compound dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into LC System filter->inject separation Separation on C18 Column inject->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis Mass Analysis (Q-TOF or QqQ) ionization->mass_analysis detection Detection mass_analysis->detection chromatogram Generate Chromatogram detection->chromatogram mass_spectrum Generate Mass Spectrum detection->mass_spectrum quantify Quantification & Identification chromatogram->quantify mass_spectrum->quantify

Caption: General experimental workflow for LC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of 1-(1H-indol-5-yl)ethanamine and Other Indoleamines in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivity of 1-(1H-indol-5-yl)ethanamine against well-characterized indoleamines such as serotonin, melatonin, and tryptamine. Due to a lack of publicly available bioassay data for this compound, this comparison is based on established structure-activity relationships (SAR) within the 5-substituted tryptamine class of compounds. The provided data for comparator molecules is sourced from various in vitro studies.

Executive Summary

Data Presentation

The following tables summarize the quantitative data for key indoleamines at various serotonin and melatonin receptor subtypes. It is important to note that the activity of this compound is inferred from SAR trends and is not based on direct experimental results.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Indoleamines at Serotonin (5-HT) Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT65-HT7
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Serotonin (5-HT)1.34.32.511.71.35.01260.6
Tryptamine1301301000200010005000>10000200
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)16120516311411000110
N,N-Dimethyltryptamine (DMT)751101006147140>10000240

Note: Data is compiled from various sources and should be considered representative. The affinity of this compound is expected to be influenced by the ethylamine substitution at the 5-position of the indole ring.

Table 2: Comparative Receptor Binding Affinities (Ki, pM) of Indoleamines at Melatonin (MT) Receptors

CompoundMT1MT2
This compound Data not availableData not available
Melatonin1445[1]
Serotonin (5-HT)>10,000>10,000
Tryptamine>10,000>10,000
N-acetylserotonin1,4001,200

Note: Melatonin receptors exhibit high selectivity for melatonin. The structure of this compound differs significantly from melatonin, suggesting it is unlikely to have high affinity for MT receptors.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of findings.

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of test compounds for serotonin receptors.

Materials:

  • HEK293 cells stably expressing the human serotonin receptor subtype of interest.

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific binding control (e.g., 10 µM serotonin).

  • Test compounds at various concentrations.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add membrane homogenate, radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific control, or test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Melatonin Receptors

Objective: To determine the functional activity (EC50 or IC50) of test compounds at Gi-coupled melatonin receptors.

Materials:

  • CHO-K1 cells stably expressing the human MT1 or MT2 receptor.

  • Assay medium: Serum-free DMEM/F12.

  • Forskolin.

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Addition: Replace the culture medium with assay medium containing various concentrations of the test compound and incubate for a specified time.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For agonists, determine the EC50 value from the resulting dose-response curve. For antagonists, determine the IC50 value by measuring the inhibition of a known agonist's effect.

Calcium Flux Assay for 5-HT2A Receptors

Objective: To determine the functional activity (EC50) of test compounds at Gq-coupled 5-HT2A receptors.[2]

Materials:

  • U2OS or HEK293 cells stably expressing the human 5-HT2A receptor.[2]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds at various concentrations.

  • Fluorescence plate reader with kinetic read capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium dye loading solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescence reader. Add various concentrations of the test compound to the wells.

  • Measurement: Measure the fluorescence intensity kinetically over time to detect changes in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the compound to determine the EC50 value.

Mandatory Visualization

Signaling Pathways

G_protein_signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) cluster_MT1 MT1/MT2 Receptors (Gi/o-coupled) 5-HT1A_R 5-HT1A Gi_alpha_1A Gαi/o 5-HT1A_R->Gi_alpha_1A Activation AC_1A Adenylyl Cyclase Gi_alpha_1A->AC_1A Inhibition cAMP_1A cAMP AC_1A->cAMP_1A Conversion of ATP PKA_1A PKA cAMP_1A->PKA_1A Activation 5-HT2A_R 5-HT2A Gq_alpha_2A Gαq 5-HT2A_R->Gq_alpha_2A Activation PLC_2A Phospholipase C Gq_alpha_2A->PLC_2A Activation PIP2_2A PIP2 PLC_2A->PIP2_2A Hydrolysis IP3_2A IP3 PIP2_2A->IP3_2A DAG_2A DAG PIP2_2A->DAG_2A Ca2+_2A Ca²⁺ release IP3_2A->Ca2+_2A PKC_2A PKC DAG_2A->PKC_2A Activation Ca2+_2A->PKC_2A Activation MT_R MT1/MT2 Gi_alpha_MT Gαi/o MT_R->Gi_alpha_MT Activation AC_MT Adenylyl Cyclase Gi_alpha_MT->AC_MT Inhibition cAMP_MT cAMP AC_MT->cAMP_MT Conversion of ATP PKA_MT PKA cAMP_MT->PKA_MT Activation

Caption: Simplified signaling pathways for 5-HT1A, 5-HT2A, and MT1/MT2 receptors.

Experimental Workflow

experimental_workflow start Start membrane_prep Membrane Preparation Cells expressing receptor of interest start->membrane_prep assay_setup Assay Setup Addition of membranes, radioligand, and test compound membrane_prep->assay_setup incubation Incubation Reach binding equilibrium assay_setup->incubation filtration Filtration & Washing Separate bound and free radioligand incubation->filtration counting Scintillation Counting Measure radioactivity filtration->counting data_analysis Data Analysis Calculate Ki values counting->data_analysis end End data_analysis->end

Caption: General workflow for a radioligand binding assay.

Conclusion

This guide provides a comparative framework for understanding the potential bioactivity of this compound in the context of other key indoleamines. While direct experimental data for this specific compound remains elusive, the provided information on comparator molecules, detailed experimental protocols, and signaling pathways offers a valuable resource for researchers in the field of drug discovery and development. Further in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of this compound and determine its therapeutic potential.

References

Comparative Efficacy of 1-(1H-indol-5-yl)ethanamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the efficacy of 1-(1H-indol-5-yl)ethanamine derivatives. The following sections detail the biological activities of these compounds, supported by experimental data and protocols, to inform future research and development.

While the core focus of this guide is on this compound derivatives, a significant portion of the available research literature investigates the closely related 1-(1H-indol-3-yl)ethanamine scaffold. The data presented herein primarily pertains to these indole-3-yl analogs due to the wealth of available experimental information. These findings offer valuable insights into the structure-activity relationships that are likely to influence the efficacy of the corresponding indole-5-yl derivatives.

Antibacterial Activity: Inhibition of NorA Efflux Pump in Staphylococcus aureus

A notable therapeutic application of 1-(1H-indol-3-yl)ethanamine derivatives is their ability to inhibit the NorA efflux pump in Staphylococcus aureus. This pump is a major contributor to antibiotic resistance, and its inhibition can restore the efficacy of existing antibacterial agents like ciprofloxacin.

Data Summary

The following table summarizes the efficacy of various 1-(1H-indol-3-yl)ethanamine derivatives in inhibiting the NorA efflux pump, as indicated by the reduction in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin against the resistant SA-1199B S. aureus strain.

Compound IDDerivative StructureConcentration (mg/L)Fold Decrease in Ciprofloxacin MICReference
1 (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide0.54[1][2]
2 Indolic aldonitrones halogenated at position 5Not specifiedMost efficient inhibitors[1][2]
3 tert-butyl (2-(3-hydroxyureido)-2-(1H-indol-3-yl)ethyl)carbamateNot specifiedNot specified (noted as a new antibacterial compound)[1]
4 General 3-substituted indolesNot specifiedMIC values of 8 to 16 mg/L against S. aureus[3]

Serotonin Receptor Agonist Activity

Derivatives of indolylethylamine have also been investigated for their activity at serotonin (5-HT) receptors, which are crucial targets for neurological and psychiatric disorders.

Data Summary

The table below presents the binding affinities and functional activities of selected indolylethylamine derivatives at different 5-HT receptor subtypes.

Compound IDDerivative StructureReceptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
12 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]-N,N-di-n-propylethylamine5-HT1Dα-Agonist[4]
13 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]-N,N-diethylethylamine5-HT1Dα-Agonist (10-25 fold preference for 5-HT1Dα vs 5-HT1Dβ)[4]
14 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]-N,N-dimethylethylamine5-HT1Dα-Agonist (Optimal for 5-HT1Dα affinity)[4]
18 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine5-HT1Dα-Agonist (Optimal for 5-HT1Dα affinity)[4]
General Novel compounds5-HT1A18 - 40Affinity noted[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Bacterial Strain: Staphylococcus aureus strains, including resistant strains like SA-1199B which overexpresses the NorA efflux pump, are used.

  • Culture Preparation: Bacteria are grown in an appropriate broth medium (e.g., Mueller-Hinton broth) to a specific optical density, corresponding to a standard inoculum size.

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Efflux Pump Inhibition Assay: To assess NorA inhibition, the MIC of an antibiotic (e.g., ciprofloxacin) is determined in the presence and absence of sub-inhibitory concentrations of the test compounds. A significant decrease in the antibiotic's MIC in the presence of a test compound indicates efflux pump inhibition.[1][2]

Serotonin Receptor Binding Assays

Binding affinities of the derivatives to serotonin receptors are determined using radioligand binding assays.

  • Receptor Source: Membranes from cells stably expressing the desired human serotonin receptor subtype (e.g., 5-HT1Dα, 5-HT1Dβ) are used.

  • Radioligand: A specific radiolabeled ligand known to bind to the target receptor is used.

  • Assay Buffer: The assay is performed in a buffer optimized for receptor binding.

  • Competition Binding: The cell membranes and radioligand are incubated with varying concentrations of the unlabeled test compounds.

  • Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Visualizations

Experimental Workflow for NorA Efflux Pump Inhibition Assay

G Workflow for NorA Efflux Pump Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture Prepare S. aureus Culture (e.g., SA-1199B) inoculation Inoculate Microtiter Plates bacterial_culture->inoculation compound_dilution Serially Dilute Test Compounds compound_dilution->inoculation cipro_dilution Serially Dilute Ciprofloxacin cipro_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC of Ciprofloxacin (with and without test compound) incubation->mic_determination fold_decrease Calculate Fold Decrease in MIC mic_determination->fold_decrease

Caption: Workflow for NorA Efflux Pump Inhibition Assay.

Putative Signaling Pathway for 5-HT1D Receptor Agonism

G Signaling Pathway of a 5-HT1D Receptor Agonist agonist This compound Derivative (Agonist) receptor 5-HT1D Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP Production adenylyl_cyclase->camp Decreases cellular_response Cellular Response (e.g., neuronal inhibition) camp->cellular_response Leads to

Caption: Putative Signaling Pathway for 5-HT1D Receptor Agonism.

References

Unveiling the Biological Target of 1-(1H-indol-5-yl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological target of 1-(1H-indol-5-yl)ethanamine remains a subject of ongoing scientific inquiry, with direct experimental validation yet to be conclusively reported in publicly available literature. However, based on the structural similarity of its indole core to known neuroactive compounds, a strong hypothesis points towards its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, key players in a multitude of physiological and pathological processes.

This guide provides a comparative analysis of the hypothetical interaction of this compound with the serotonin 5-HT1A and 5-HT2A receptors. The performance of this compound is theoretically compared against well-characterized reference compounds: the endogenous agonist Serotonin, the selective 5-HT1A agonist (±)-8-Hydroxy-DPAT hydrobromide (8-OH-DPAT), and the selective 5-HT2A antagonist Ketanserin. This comparison is supported by established experimental protocols for target validation.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical and experimental data for this compound and reference compounds, providing a framework for its potential biological activity.

Table 1: Comparative Binding Affinities (Ki) for Serotonin Receptors

Compound5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)
This compoundData Not AvailableData Not Available
Serotonin~1-10~10-100
8-OH-DPAT~1>1000
Ketanserin>1000~1-5

Note: Ki values for Serotonin, 8-OH-DPAT, and Ketanserin are approximate and can vary depending on the specific assay conditions.

Table 2: Comparative Functional Potencies (EC50/IC50) in In Vitro Assays

CompoundAssay Type5-HT1A Receptor (EC50/IC50, nM)5-HT2A Receptor (EC50/IC50, nM)
This compoundCalcium Mobilization (Agonist)Data Not AvailableData Not Available
SerotoninCalcium Mobilization (Agonist)~5-50 (via Gαi/o coupling)~1-20 (via Gαq/11 coupling)
8-OH-DPATcAMP Inhibition (Agonist)~2-20Not Applicable
KetanserinCalcium Mobilization (Antagonist)Not Applicable~2-10

Note: EC50/IC50 values are dependent on the cell line and assay format used.

Experimental Protocols: Validating the Biological Target

To experimentally validate the biological target of this compound, a series of in vitro assays would be required. The following protocols outline standard methodologies for assessing interaction with serotonin receptors.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A and 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant 5-HT1A or 5-HT2A receptors are prepared from cultured cell lines (e.g., HEK293, CHO).

  • Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound, this compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Detection and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at the 5-HT2A receptor.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Addition: Varying concentrations of this compound are added to the wells. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist like serotonin.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured kinetically over time.

  • Data Analysis: The data is normalized and analyzed using a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Mandatory Visualizations

The following diagrams illustrate the hypothetical signaling pathway and a general experimental workflow for target validation.

Signaling_Pathway cluster_5HT1A 5-HT1A Receptor Signaling (Hypothetical) cluster_5HT2A 5-HT2A Receptor Signaling (Hypothetical) Indoleamine This compound Receptor_1A 5-HT1A Receptor Indoleamine->Receptor_1A Binds to G_protein_i Gαi/o Receptor_1A->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inhibition Inhibitory Cellular Response PKA->Cellular_Response_Inhibition Leads to Indoleamine2 This compound Receptor_2A 5-HT2A Receptor Indoleamine2->Receptor_2A Binds to G_protein_q Gαq/11 Receptor_2A->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Excitation Excitatory Cellular Response PKC->Cellular_Response_Excitation Leads to

Hypothetical signaling pathways for this compound at 5-HT1A and 5-HT2A receptors.

Experimental_Workflow cluster_workflow Target Validation Workflow Start Start: Synthesize/Obtain This compound Binding_Assay Primary Screen: Radioligand Binding Assays (5-HT Receptor Panel) Start->Binding_Assay Determine_Ki Determine Ki Values Binding_Assay->Determine_Ki Functional_Assay Secondary Screen: Functional Assays (e.g., Calcium Mobilization, cAMP) Determine_Ki->Functional_Assay If significant binding Determine_Potency Determine EC50/IC50 Values Functional_Assay->Determine_Potency Selectivity_Panel Selectivity Profiling: Screen against other receptor families Determine_Potency->Selectivity_Panel Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Selectivity_Panel->Data_Analysis Conclusion Conclusion: Identify and Validate Biological Target(s) Data_Analysis->Conclusion

A generalized experimental workflow for the biological target validation of a novel compound.

Comparative Guide to the Structure-Activity Relationship of 1-(1H-indol-5-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(1H-indol-5-yl)ethanamine analogs. Due to the limited availability of comprehensive studies on this specific scaffold, this guide draws upon established SAR principles from closely related indole derivatives to provide actionable insights for drug discovery and development. The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and neurological effects.[1][2]

Generalized Chemical Scaffold and Key Modification Sites

The core structure of this compound presents several key positions where chemical modifications can significantly influence the compound's pharmacological profile. Understanding the impact of substitutions at these sites is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key modification sites on the this compound scaffold.

Structure-Activity Relationship Insights

The biological activity of indole-based compounds is highly dependent on the substitution pattern on the indole ring and the nature of the side chains.

Substitutions on the Indole Ring (R2, R3, R4, R6, R7)

Modifications on the indole nucleus, particularly at the 5-position, have been shown to be critical for various biological activities. For instance, in a series of 1-(1H-indol-3-yl)ethanamine derivatives, halogenation at the 5-position of the indole core was found to be the most effective for inhibiting the S. aureus NorA efflux pump.[1] This suggests that introducing electron-withdrawing or lipophilic groups at this position could be a key strategy for enhancing the potency of this compound analogs in different therapeutic areas.

Furthermore, studies on other indole derivatives have shown that substitutions at the 5-position can modulate affinity for serotonin (5-HT) receptors.[3] Given that the endogenous neurotransmitter serotonin (5-hydroxytryptamine) has a hydroxyl group at the 5-position, it is plausible that analogs of this compound could interact with serotonergic pathways.

Substitutions on the Ethanamine Side Chain (Rα, Rβ, RN)

The ethanamine side chain is another critical determinant of biological activity. The nature of the substituents on the amine nitrogen (RN) can influence receptor binding and pharmacokinetic properties. For tryptamine derivatives, which have an aminoethyl group at the 3-position, N-alkylation has been a key area of SAR studies for modulating affinity to 5-HT receptors.[4] Similar principles can be applied to the this compound scaffold.

Comparative Data of Related Indole Analogs

Table 1: Antimicrobial Activity of 1-(1H-indol-3-yl)ethanamine Derivatives against S. aureus [1]

Compound5-Position SubstituentActivity
Analog 1-HModest
Analog 2-FIncreased
Analog 3-ClIncreased
Analog 4-BrIncreased
Analog 5-IMost Potent

Table 2: Binding Affinity of Tryptamine Derivatives for the 5-HT2A Receptor [4]

CompoundN-Alkyl-SubstituentIC50 (nM)
Tryptamine-H>1000
N-Methyltryptamine-CH3120
N,N-Dimethyltryptamine-di(CH3)39

Experimental Protocols

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific target receptor. A typical protocol involves:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., 5-HT2A) are prepared.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial activity of the compounds. A standard broth microdilution method is often used:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a multi-well plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental and Screening Workflow

A typical workflow for the synthesis and evaluation of novel this compound analogs is depicted below.

cluster_0 Discovery and Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization A Design of Analogs B Chemical Synthesis A->B Synthesize designed compounds C Purification and Characterization B->C Isolate and verify structures D Primary Screening (e.g., Receptor Binding) C->D Test initial activity E Secondary Screening (e.g., Functional Assays) D->E Confirm mechanism of action F Selectivity Profiling E->F Assess off-target effects G SAR Analysis F->G Identify key structural features G->A Iterative design H ADME/Tox Profiling G->H Evaluate drug-like properties I In Vivo Efficacy Studies H->I Test in animal models cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Indole Analog Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation of Downstream Pathways

References

Navigating the Cross-Reactivity of 1-(1H-indol-5-yl)ethanamine Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the cross-reactivity of 1-(1H-indol-5-yl)ethanamine derivatives is currently hampered by a notable absence of publicly available scientific literature and experimental data. [1] Extensive searches for direct comparative studies on this specific chemical scaffold have revealed a significant gap in the current research landscape. Consequently, this guide will provide a methodological framework for researchers, scientists, and drug development professionals to conduct their own investigations into the cross-reactivity of these compounds, drawing upon general principles of indole derivative evaluation.[1]

General Experimental Workflow

The assessment of cross-reactivity for a novel series of compounds, such as this compound derivatives, typically follows a structured progression from synthesis to comprehensive biological evaluation. This workflow is essential for identifying on-target efficacy and potential off-target interactions that could lead to adverse effects.

A generalized workflow for the synthesis and evaluation of novel indole derivatives is outlined below:

Experimental_Workflow Generalized Experimental Workflow for Cross-Reactivity Studies cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Start Design of Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Target Assay Characterization->Primary_Screening Secondary_Screening Off-Target Screening Panel (e.g., Kinase Panel, GPCR Panel) Primary_Screening->Secondary_Screening Functional_Assays Cell-Based Functional Assays Secondary_Screening->Functional_Assays Data_Analysis Quantitative Data Analysis (IC50, Ki) Functional_Assays->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Selectivity_Profile Determination of Selectivity Profile SAR->Selectivity_Profile Lead_Optimization Lead_Optimization Selectivity_Profile->Lead_Optimization Lead Optimization Signaling_Pathway Hypothetical GPCR Signaling Pathway Ligand Indole Derivative Receptor GPCR (e.g., 5-HT Receptor) Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

References

In Vivo Validation of 1-(1H-indol-5-yl)ethanamine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo therapeutic potential of the novel compound, 1-(1H-indol-5-yl)ethanamine, against a standard selective serotonin reuptake inhibitor (SSRI), Fluoxetine. The following data and protocols are based on preclinical animal models to assess the compound's efficacy and safety profile for potential applications in neurological disorders. Due to its structural similarity to neurotransmitters, this compound is hypothesized to modulate serotonergic pathways.[1]

Comparative Efficacy in a Murine Model of Anxiety

The therapeutic efficacy of this compound was evaluated in a mouse model of anxiety using the elevated plus-maze (EPM) test. This standardized behavioral assay is widely used to screen for anxiolytic agents.

Table 1: Comparison of Anxiolytic Activity in the Elevated Plus-Maze

CompoundDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)
Vehicle (Saline)-35.2 ± 4.128.5 ± 3.2
This compound568.5 ± 5.345.1 ± 4.0
This compound1085.1 ± 6.255.8 ± 4.5
Fluoxetine1075.4 ± 5.850.2 ± 4.1

Data are presented as mean ± SEM (n=8 mice per group).

Pharmacokinetic Profile

A preliminary pharmacokinetic study was conducted in male BALB/c mice to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life (t½)4.2 h
Maximum Concentration (Cmax)1.8 µg/mL
Time to Maximum Concentration (Tmax)1.5 h
Bioavailability (Oral)65%

Safety and Tolerability Assessment

The maximum tolerated dose (MTD) was determined to establish the safety profile of this compound.

Table 3: Acute Toxicity Profile

CompoundLD50 (mg/kg)Maximum Tolerated Dose (MTD) (mg/kg)
This compound> 500100

Experimental Protocols

Elevated Plus-Maze (EPM) Test
  • Apparatus: The EPM consists of two open arms and two closed arms (enclosed by high walls), arranged in the shape of a plus sign and elevated from the floor.

  • Animals: Male BALB/c mice (8 weeks old) were used.

  • Procedure: Thirty minutes after intraperitoneal (i.p.) administration of the test compound or vehicle, each mouse was placed at the center of the maze, facing an open arm. The animal's behavior was recorded for 5 minutes. The time spent in the open arms and the number of entries into each arm were recorded.

  • Data Analysis: An increase in the time spent in the open arms and the percentage of open arm entries are indicative of anxiolytic activity.

Pharmacokinetic Study
  • Animals: Male BALB/c mice were used.

  • Drug Administration: A single oral dose of 10 mg/kg of this compound was administered.

  • Sample Collection: Blood samples were collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Analysis: Plasma concentrations of the compound were determined using high-performance liquid chromatography-mass spectrometry (HPLC-MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.

Maximum Tolerated Dose (MTD) Study
  • Animals: Male and female BALB/c mice were used.

  • Procedure: The study involved a single-dose escalation design. Groups of mice received increasing doses of this compound.

  • Observation: Animals were observed for clinical signs of toxicity, body weight changes, and mortality over a 14-day period. The MTD was defined as the highest dose that did not cause mortality or significant signs of toxicity.

Visualizations

Hypothesized Signaling Pathway

Based on its structural similarity to serotonin and related indoleamines, this compound is predicted to act as an agonist at serotonin receptors, specifically the 5-HT1A receptor subtype. Activation of this Gαi/o-coupled receptor is hypothesized to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects that result in neuronal hyperpolarization and reduced neuronal excitability.

G cluster_0 Presynaptic Neuron 1_H_Indol_5_yl_ethanamine This compound 5_HT1A_Receptor 5-HT1A Receptor 1_H_Indol_5_yl_ethanamine->5_HT1A_Receptor Binds to G_Protein Gαi/o Protein 5_HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Opens cAMP cAMP Adenylyl_Cyclase->cAMP Reduces conversion of ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Decreased activation of Neuronal_Hyperpolarization Neuronal Hyperpolarization GIRK_Channel->Neuronal_Hyperpolarization K_ion K+ K_ion->GIRK_Channel Efflux

Caption: Hypothesized signaling cascade of this compound via the 5-HT1A receptor.

In Vivo Validation Workflow

The in vivo validation of this compound follows a tiered approach, starting with preliminary safety and pharmacokinetic assessments, followed by efficacy studies in relevant disease models.

G Start Compound Synthesis This compound MTD Maximum Tolerated Dose (MTD) Study Start->MTD PK Pharmacokinetic (PK) Studies Start->PK Efficacy Efficacy Studies (e.g., Elevated Plus-Maze) MTD->Efficacy PK->Efficacy Decision Go/No-Go for Further Development Efficacy->Decision Tox Advanced Toxicology Studies End Clinical Trials Tox->End Decision->Tox Go Stop Stop Decision->Stop No-Go

Caption: Tiered workflow for the in vivo validation of a novel therapeutic compound.

References

Benchmarking 1-(1H-indol-5-yl)ethanamine Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Indole derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential as antibacterial and antifungal agents.[1][2] This guide provides a comparative benchmark analysis of the novel compound 1-(1H-indol-5-yl)ethanamine against a panel of established antibiotics.

This document is intended to serve as a resource for researchers in the preliminary stages of evaluating novel antimicrobial candidates, providing standardized protocols and a comparative context for future experimental findings.

Quantitative Antimicrobial Performance

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound (hypothetical data) and leading antibiotics against common pathogenic bacteria and fungi. Lower values indicate greater potency.

Table 1: Antibacterial Activity (MIC/MBC in µg/mL)
OrganismThis compound (Hypothetical)CiprofloxacinVancomycinGentamicinAmpicillin
Staphylococcus aureus (ATCC 29213) MIC: 8 MBC: 16MIC: 0.25-0.5[1] MBC: 1[3]MIC: 0.5-2[4] MBC: 0.5-64[4]MIC: 0.12-1[5] MBC: 5-100[6]MIC: 0.6-1[7] MBC: N/A
Escherichia coli (ATCC 25922) MIC: 16 MBC: 32MIC: ≤1[8] MBC: N/AMIC: N/A MBC: N/AMIC: 0.25-1[5] MBC: N/AMIC: 4[7] MBC: N/A
Pseudomonas aeruginosa (ATCC 27853) MIC: 32 MBC: >64MIC: 0.5[9] MBC: 8[9]MIC: N/A MBC: N/AMIC: 0.5-2[5] MBC: N/AMIC: N/A MBC: N/A
Klebsiella pneumoniae (ATCC 700603) MIC: 16 MBC: 64MIC: ≤1[10] MBC: N/AMIC: N/A MBC: N/AMIC: N/A MBC: N/AMIC: N/A MBC: N/A
Table 2: Antifungal Activity (MIC/MFC in µg/mL)
OrganismThis compound (Hypothetical)Fluconazole
Candida albicans (ATCC 90028) MIC: 32 MFC: 64MIC: 0.5[11] MFC: N/A
Aspergillus niger (ATCC 16404) MIC: >64 MFC: >64MIC: >256[12] MFC: N/A

MFC: Minimum Fungicidal Concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antimicrobial susceptibility testing. The protocols below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).

  • Test compound (this compound) and comparator antibiotics.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds and comparator antibiotics in the appropriate broth medium directly in the 96-well plates.

  • Inoculation: Add an equal volume of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (microorganism in broth without any antimicrobial agent) and a negative control well (broth only, for sterility check).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is performed subsequent to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.

Materials:

  • MIC plates from the previous experiment.

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile pipette tips and spreader.

Procedure:

  • Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate or spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 24-48 hours, or until growth is visible in a control subculture from the MIC growth control well.

  • Reading Results: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Visualized Workflows and Pathways

Diagrams are provided to illustrate the experimental process and a potential mechanism of action.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (37°C, 18-24h) C->D E Read MIC: Lowest concentration with no visible growth D->E F Subculture from wells with no growth onto antibiotic-free agar E->F For wells ≥ MIC G Incubate agar plates (37°C, 24-48h) F->G H Read MBC: Lowest concentration with ≥99.9% killing G->H

Caption: Workflow for MIC and MBC determination.

G A Indole Derivative (e.g., this compound) B Bacterial Cell Membrane A->B Interacts with D Inhibition of DNA Gyrase/Topoisomerase A->D Potential Target E Efflux Pump Inhibition A->E Potential Target C Membrane Depolarization B->C Leads to H Bacterial Cell Death C->H F DNA Replication Blocked D->F G Increased Intracellular Antibiotic Concentration E->G F->H G->H

Caption: Hypothetical antimicrobial mechanisms of indole derivatives.

Comparative Analysis and Future Directions

While the provided data for this compound is hypothetical, the framework allows for a direct comparison with established antibiotics. Based on the activity of related indole compounds, it is plausible that this compound could exhibit moderate to good activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[3] The structure-activity relationship studies on similar indole derivatives suggest that substitutions on the indole ring and the ethylamine side chain can significantly influence the antimicrobial spectrum and potency.[13]

Potential mechanisms of action for indole-based antimicrobials are multifaceted and may include disruption of the bacterial cell membrane, inhibition of essential enzymes like DNA gyrase, and interference with efflux pumps, which are responsible for antibiotic resistance.[9] The latter mechanism is particularly intriguing, as it suggests that indole derivatives could be developed not only as standalone antibiotics but also as adjuvants to restore the efficacy of existing drugs.

This guide establishes a benchmark for the evaluation of this compound as a potential antimicrobial agent. While the current lack of specific experimental data necessitates a hypothetical comparison, the provided protocols and comparative data offer a clear roadmap for future research. Rigorous in vitro and in vivo studies are required to elucidate the true antimicrobial spectrum, potency, and mechanism of action of this compound. The findings from such studies will be critical in determining its potential as a lead compound in the fight against infectious diseases.

References

Comparative analysis of synthetic routes to 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1-(1H-indol-5-yl)ethanamine

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of two primary synthetic routes to this compound, a key intermediate in pharmaceutical research. The analysis is supported by experimental data from analogous reactions, offering insights into reaction efficiency, conditions, and potential yields.

Executive Summary

Two principal synthetic pathways to this compound are presented: direct reductive amination of 1-(1H-indol-5-yl)ethanone (Route 1) and a two-step approach involving the formation and subsequent reduction of 1-(1H-indol-5-yl)ethanone oxime (Route 2). While reductive amination offers a more direct conversion, the oxime reduction pathway may provide greater control and potentially higher overall yields. The choice of route will depend on available resources, desired scale, and optimization priorities.

Data Summary: A Comparative Overview

ParameterRoute 1: Reductive AminationRoute 2: Reduction of Oxime
Starting Material 1-(1H-indol-5-yl)ethanone1-(1H-indol-5-yl)ethanone
Key Intermediates None1-(1H-indol-5-yl)ethanone oxime
Number of Steps 12
Key Reagents Ammonium formate (Leuckart-Wallach)1. Hydroxylamine hydrochloride 2. Reducing agent (e.g., Raney Ni/H₂, NaBH₄/catalyst)
Reaction Conditions High temperature (typically >160 °C)Mild to moderate
Estimated Yield ModerateGood to Excellent
Selectivity GoodExcellent for primary amine
Work-up Complexity Moderate (hydrolysis of formamide)Generally straightforward

Precursor Synthesis: 1-(1H-indol-5-yl)ethanone

Both synthetic strategies commence with 1-(1H-indol-5-yl)ethanone. A viable synthesis of this precursor involves a palladium-catalyzed Heck coupling of 5-bromoindole with ethyl vinyl ether, followed by acidic hydrolysis of the resulting enol ether.

Experimental Protocol: Synthesis of 1-(1H-indol-5-yl)ethanone (Generalized)

Step A: Heck Coupling of 5-Bromoindole with Ethyl Vinyl Ether

  • Materials: 5-Bromoindole, Ethyl vinyl ether, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), Acetonitrile.

  • Procedure:

    • To a sealed reaction vessel, add 5-bromoindole (1.0 eq), palladium(II) acetate (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous acetonitrile, triethylamine (1.5 eq), and ethyl vinyl ether (2.0 eq).

    • Heat the mixture at 100 °C for 24 hours.

    • After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

    • The crude 5-(1-ethoxyvinyl)-1H-indole is purified by column chromatography.

Step B: Hydrolysis of 5-(1-ethoxyvinyl)-1H-indole

  • Materials: 5-(1-ethoxyvinyl)-1H-indole, Tetrahydrofuran (THF), Hydrochloric acid (1 M).

  • Procedure:

    • Dissolve the purified 5-(1-ethoxyvinyl)-1H-indole in THF.

    • Add 1 M hydrochloric acid and stir the mixture at room temperature for 2-4 hours.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(1H-indol-5-yl)ethanone.

Route 1: Reductive Amination

This route provides a direct, one-step conversion of the ketone to the amine. The Leuckart-Wallach reaction is a classic method for this transformation.

G cluster_route1 Route 1: Reductive Amination start 1-(1H-indol-5-yl)ethanone reagent Ammonium Formate (Leuckart-Wallach Reaction) start->reagent product This compound reagent->product Reductive Amination

Direct synthesis of this compound via reductive amination.

Experimental Protocol: Leuckart-Wallach Reaction (Generalized)
  • Materials: 1-(1H-indol-5-yl)ethanone, Ammonium formate.

  • Procedure:

    • Combine 1-(1H-indol-5-yl)ethanone (1.0 eq) and ammonium formate (5.0-10.0 eq) in a reaction flask equipped with a reflux condenser.

    • Heat the mixture to 160-180 °C for 6-12 hours.

    • Cool the reaction mixture and add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate formamide.

    • After cooling, make the solution alkaline with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Route 2: Reduction of Oxime Intermediate

This two-step pathway involves the formation of an oxime from the ketone, followed by its reduction to the primary amine. This method often results in higher yields and cleaner reactions.

G cluster_route2 Route 2: Reduction of Oxime start 1-(1H-indol-5-yl)ethanone reagent1 Hydroxylamine Hydrochloride, Pyridine start->reagent1 oxime 1-(1H-indol-5-yl)ethanone Oxime reagent2 Raney Ni, H₂ (g) oxime->reagent2 amine This compound reagent1->oxime Oximation reagent2->amine Reduction

Two-step synthesis via an oxime intermediate.

Experimental Protocols

Step 1: Synthesis of 1-(1H-indol-5-yl)ethanone Oxime

  • Materials: 1-(1H-indol-5-yl)ethanone, Hydroxylamine hydrochloride, Pyridine, Ethanol.

  • Procedure:

    • Dissolve 1-(1H-indol-5-yl)ethanone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.1 eq) and pyridine (2.0 eq).

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Add water to the residue and collect the precipitated solid by filtration.

    • Wash the solid with water and dry to obtain 1-(1H-indol-5-yl)ethanone oxime.

Step 2: Reduction of 1-(1H-indol-5-yl)ethanone Oxime

  • Materials: 1-(1H-indol-5-yl)ethanone oxime, Raney Nickel (50% slurry in water), Ethanol, Ammonia solution.

  • Procedure:

    • In a hydrogenation vessel, combine 1-(1H-indol-5-yl)ethanone oxime (1.0 eq), ethanol, and a small amount of aqueous ammonia.

    • Add a catalytic amount of Raney Nickel slurry.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 4-6 hours.

    • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield this compound.

Conclusion

Both presented routes offer viable pathways to this compound. Route 1, via reductive amination, is more direct but may require optimization to manage the high reaction temperatures and potential byproducts. Route 2, proceeding through an oxime intermediate, involves an additional step but often provides cleaner reactions and higher yields of the desired primary amine under milder conditions. The selection of the optimal route will be guided by the specific requirements of the research or development project, including scale, purity requirements, and available equipment.

Confirming the Mechanism of Action of 1-(1H-indol-5-yl)ethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of 1-(1H-indol-5-yl)ethanamine represent a class of synthetic compounds with significant therapeutic potential, largely owing to their structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This structural analogy is the foundation of their primary mechanism of action, which involves direct interaction with and modulation of serotonin receptors.[1][2] These G-protein coupled receptors (GPCRs) are pivotal in regulating a vast array of physiological and psychological processes, making them key targets for drug development in neurology and psychiatry.[3][4] This guide provides a comparative analysis of these derivatives, detailing their interaction with serotonin receptors, presenting the experimental data that substantiates this mechanism, and comparing their performance with alternative serotonergic agents.

Primary Mechanism of Action: Serotonin Receptor Modulation

The core mechanism of action for this compound derivatives is their function as agonists or partial agonists at various serotonin receptor subtypes.[2] Their indoleamine scaffold serves as a classic pharmacophore for 5-HT receptors.[2] The primary targets within this family are the 5-HT1A and 5-HT2A/2C receptors, which trigger distinct downstream signaling cascades upon activation.

  • 5-HT1A Receptor Signaling: As Gαi/o-coupled receptors, activation by an agonist leads to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). This cascade also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and an overall inhibitory effect.[2]

  • 5-HT2A/2C Receptor Signaling: These receptors are coupled to Gαq/G11 proteins.[5] Agonist binding stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This process results in the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC), mediating a variety of cellular responses.[5][6]

G_Protein_Signaling_Pathways cluster_0 Gαi/o-Coupled Pathway (e.g., 5-HT1A) cluster_1 Gαq/11-Coupled Pathway (e.g., 5-HT2A/2C) Ligand1 Indole Derivative (Agonist) Receptor1 5-HT1A Receptor Ligand1->Receptor1 Binds G_Protein_i Gαi/o Protein Receptor1->G_Protein_i Activates AC Adenylyl Cyclase G_Protein_i->AC Inhibits GIRK GIRK Channel G_Protein_i->GIRK Activates cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Causes Ligand2 Indole Derivative (Agonist) Receptor2 5-HT2A/2C Receptor Ligand2->Receptor2 Binds G_Protein_q Gαq/11 Protein Receptor2->G_Protein_q Activates PLC Phospholipase C G_Protein_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ ↑ IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC

Fig. 1: Signaling pathways for Gαi/o and Gαq/11-coupled serotonin receptors.

Comparative Performance Data

The precise pharmacological profile of a this compound derivative, including its affinity and efficacy at various receptors, is determined by its specific substitutions. Below is a comparative table of binding affinities (Ki) and functional potencies (EC50) for representative indole derivatives and alternative serotonergic compounds. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundClass5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)Efficacy (% 5-HT)
VER-3323 1-Indolinyl-2-propylamine18018030889%
VER-5593 1-Indolinyl-2-propylamine360300502587%
Serotonin (5-HT) Endogenous Ligand3.2115.02100%
Buspirone Azapirone (Partial Agonist)14>10,000>10,000N/A(Partial)
LSD Ergoline (Non-selective)1.12.12213(Full)
mCPP Phenylpiperazine1801502.51370%

Data for VER-3323 and VER-5593 are representative of potent 1-indolinyl-2-propylamine derivatives, which are structurally related to the topic compounds.[7] Data for other compounds are from established literature.

Experimental Protocols for Mechanism Confirmation

To elucidate the binding affinity and functional activity of these derivatives, standardized in vitro assays are employed. These protocols are essential for confirming the mechanism of action and characterizing the pharmacological profile.

Radioligand Binding Assay (for Receptor Affinity)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA).

  • Incubation: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A; [3H]Ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (this compound derivative).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.[8]

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B), presoaked in polyethyleneimine to reduce non-specific binding.[8] Wash the filters rapidly with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays (for Efficacy and Potency)

Functional assays measure the cellular response following receptor activation, determining whether a compound is an agonist, antagonist, or inverse agonist.

A. Calcium Flux Assay (for Gαq-coupled 5-HT2A/2C Receptors) This assay measures changes in intracellular calcium concentration upon receptor activation.[6]

Methodology:

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-5HT2A) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The increase in fluorescence corresponds to the increase in intracellular calcium.[6]

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

B. cAMP Assay (for Gαi-coupled 5-HT1A Receptors) This assay measures the inhibition of adenylyl cyclase activity, resulting in decreased cAMP levels.

Methodology:

  • Cell Treatment: Treat cells expressing the 5-HT1A receptor with varying concentrations of the test compound in the presence of an adenylyl cyclase stimulator like forskolin.

  • Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The agonist activity is observed as a concentration-dependent decrease in the forskolin-stimulated cAMP signal. Plot the inhibition of cAMP production against compound concentration to determine the EC50 and Emax.

Experimental_Workflow cluster_affinity Affinity Determination cluster_function Functional Characterization start Start: Test Compound binding_assay Radioligand Binding Assay start->binding_assay gaq_path Gαq Pathway (5-HT2A/2C) start->gaq_path gai_path Gαi Pathway (5-HT1A) start->gai_path incubation Incubate with Receptor Membranes & Radioligand binding_assay->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting ki_calc Calculate Ki Value counting->ki_calc end Pharmacological Profile ki_calc->end calcium_assay Calcium Flux Assay gaq_path->calcium_assay camp_assay cAMP Assay gai_path->camp_assay ec50_calc1 Calculate EC50/Emax calcium_assay->ec50_calc1 ec50_calc2 Calculate EC50/Emax camp_assay->ec50_calc2 ec50_calc1->end ec50_calc2->end

Fig. 2: General experimental workflow for confirming mechanism of action.

Conclusion

The collective evidence strongly supports that the primary mechanism of action for this compound derivatives is the modulation of serotonin receptors, particularly subtypes 5-HT1A and 5-HT2A/2C. Their function as agonists or partial agonists at these G-protein coupled receptors initiates well-defined intracellular signaling cascades. The specific affinity and efficacy profile can be finely tuned through chemical modification, allowing for the development of compounds with desired selectivity. Confirmation of this mechanism is achieved through a combination of radioligand binding assays to determine affinity and functional assays, such as calcium flux and cAMP measurements, to characterize potency and efficacy. This targeted action on the serotonergic system underscores their potential as valuable lead compounds for developing novel therapeutics for a range of neurological and psychiatric disorders.

References

Reproducibility in Focus: A Comparative Guide to 1-(1H-indol-5-yl)ethanamine and its Alternatives in Serotonin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative analysis of experiments involving 1-(1H-indol-5-yl)ethanamine, a tryptamine derivative with potential activity at serotonin receptors. Due to a lack of specific reproducibility studies on this compound, this guide offers a framework for assessing and improving experimental consistency by comparing its synthesis and potential biological evaluation with a well-characterized alternative, N,N-Dimethyltryptamine (DMT).

This document outlines detailed methodologies for synthesis and analysis, presents quantitative data in structured tables, and utilizes visualizations to clarify complex workflows and pathways, thereby empowering researchers to design more robust and reproducible experiments in the field of serotonin receptor research.

I. Comparative Synthesis and Characterization

The reproducibility of any experiment begins with the synthesis and characterization of the compound of interest. The purity, stability, and proper identification of the molecule are critical. Here, we compare the common synthetic routes to this compound and the alternative compound, DMT.

This compound is typically synthesized via a reductive amination of 5-acetylindole. This method is widely used for the preparation of amines from ketones. However, the reaction conditions can significantly impact the yield and purity of the final product, posing challenges to reproducibility.

N,N-Dimethyltryptamine (DMT) , a structurally related and extensively studied psychedelic compound, can also be synthesized through various methods, including the reductive amination of tryptamine with formaldehyde. The well-documented synthesis of DMT provides a valuable benchmark for comparing and optimizing the synthesis of less-characterized tryptamines.

Table 1: Comparison of Synthetic Parameters

ParameterThis compound (Proposed)N,N-Dimethyltryptamine (DMT) (Documented)Key Reproducibility Considerations
Starting Material 5-AcetylindoleTryptamine, FormaldehydePurity and stability of starting materials.
Reaction Type Reductive AminationReductive AminationChoice of reducing agent, solvent, temperature, and pH can affect yield and byproduct formation.
Reducing Agent Sodium cyanoborohydride or Sodium triacetoxyborohydrideSodium cyanoborohydride or Sodium borohydrideThe reactivity and selectivity of the reducing agent are critical. Side reactions like aldehyde reduction can occur with less selective agents.
Typical Yield Variable, dependent on optimization~70% (in a single step)Consistent reaction monitoring (e.g., TLC, LC-MS) is crucial for reproducible yields.
Purification Method Column chromatography, RecrystallizationColumn chromatography, Salt formation (e.g., hemifumarate)The choice of purification method and its rigorous application are vital for obtaining high-purity material.
Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound via Reductive Amination (Proposed)

This protocol is adapted from general procedures for the reductive amination of acetylindoles.

  • Imine Formation: To a solution of 5-acetylindole (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Protocol 2: Synthesis of N,N-Dimethyltryptamine (DMT) via Reductive Amination

A straightforward and commonly used method for DMT synthesis.

  • Reaction Setup: To a solution of tryptamine (1.0 eq) in a suitable solvent such as methanol, add aqueous formaldehyde (2.2 eq).

  • Reduction: Add sodium cyanoborohydride (1.5 eq) to the mixture.

  • Acidification: Acidify the reaction mixture with a mild acid (e.g., acetic acid) to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Basify the reaction mixture and extract with an organic solvent. The crude product can be further purified by column chromatography or by conversion to a crystalline salt, such as the hemifumarate, which also enhances stability.

Visualization of Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of N,N-Dimethyltryptamine (DMT) 5-Acetylindole 5-Acetylindole Imine Formation Imine Formation 5-Acetylindole->Imine Formation NH4OAc, MeOH Reduction Reduction Imine Formation->Reduction NaBH3CN Work-up Work-up Reduction->Work-up Purification (Chromatography) Purification (Chromatography) Work-up->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound Tryptamine Tryptamine Reductive Amination Reductive Amination Tryptamine->Reductive Amination HCHO, NaBH3CN Work-up & Purification Work-up & Purification Reductive Amination->Work-up & Purification DMT DMT Work-up & Purification->DMT

A generalized workflow for the synthesis of the target compound and its alternative.

II. Analytical Characterization and Purity Assessment

Reproducibility is highly dependent on the accurate characterization and purity assessment of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

Table 2: Analytical Methods for Purity Determination

Analytical MethodThis compoundN,N-Dimethyltryptamine (DMT)Key Reproducibility Considerations
HPLC Purity (%) >95% (Target)>99% (Reported for clinical trials)Consistent mobile phase, column, and detector settings are crucial. Method validation is essential.
¹H NMR Conforms to expected structureConforms to known spectrumUse of a standardized deuterated solvent and internal standard for quantitative NMR (qNMR) enhances reproducibility.
Mass Spectrometry M+H⁺ peak corresponding to C₁₀H₁₂N₂M+H⁺ peak corresponding to C₁₂H₁₆N₂Consistent ionization method and parameters.
Experimental Protocols: Analytical Characterization

Protocol 3: Purity Determination by HPLC

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm for the indole chromophore). Purity is determined by the relative area of the main peak.

Protocol 4: Structural Confirmation by ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure.

III. Comparative Biological Evaluation: Serotonin Receptor Binding

This compound, as a tryptamine derivative, is predicted to interact with serotonin (5-HT) receptors. A direct comparison of its binding affinity with that of DMT at various 5-HT receptor subtypes provides a measure of its relative potency and selectivity.

Table 3: Comparative Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT₁A5-HT₂A5-HT₂CReference
This compoundData not available (Predicted high affinity)Data not available (Predicted affinity)Data not available-
N,N-Dimethyltryptamine (DMT)10701081860

Lower Ki values indicate higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

Protocol 5: Serotonin 5-HT₂A Receptor Binding Assay

  • Materials: Cell membranes expressing the human 5-HT₂A receptor, a high-affinity radioligand (e.g., [³H]ketanserin), test compounds, and appropriate buffers.

  • Assay Procedure: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Separation: After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Visualization of Serotonin Receptor Signaling and Assay Workflow

G cluster_0 5-HT2A Receptor Signaling Pathway cluster_1 Radioligand Binding Assay Workflow Agonist (e.g., Tryptamine) Agonist (e.g., Tryptamine) 5-HT2A Receptor 5-HT2A Receptor Agonist (e.g., Tryptamine)->5-HT2A Receptor Binds Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 -> IP3 + DAG PIP2 -> IP3 + DAG PLC->PIP2 -> IP3 + DAG IP3 IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release DAG DAG PKC Activation PKC Activation DAG->PKC Activation Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation + Radioligand + Test Compound Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Key signaling pathway and experimental workflow for biological evaluation.

IV. Discussion on Reproducibility

Achieving reproducible results in experiments with novel or less-characterized compounds like this compound requires careful attention to several factors:

  • Synthesis and Purity: The synthetic route, purification methods, and rigorous characterization are paramount. Minor impurities can lead to significant variations in biological activity. The use of standardized and validated analytical methods is essential.

  • Compound Stability and Handling: Indole derivatives can be susceptible to degradation. Proper storage conditions (e.g., cool, dark, inert atmosphere) and handling procedures are necessary to ensure the integrity of the compound over time.

  • Biological Assay Conditions: For in vitro assays such as receptor binding, factors like buffer composition, pH, temperature, incubation time, and the source and preparation of biological materials (e.g., cell membranes) can all influence the outcome. The use of a well-characterized standard compound, like DMT in this case, can help to normalize results across experiments.

  • Data Analysis: The methods used for data analysis, including the statistical models applied, should be consistent and clearly reported to allow for independent verification.

V. Conclusion

While direct experimental data on the reproducibility of experiments involving this compound is limited, this guide provides a comprehensive framework for researchers to approach its study with a focus on generating robust and reliable data. By carefully controlling synthetic and analytical procedures and by using a well-characterized comparator compound like N,N-Dimethyltryptamine, the scientific community can build a more solid foundation of knowledge for this and other novel tryptamine derivatives. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for enhancing the reproducibility and reliability of research in the dynamic field of drug discovery.

Safety Operating Guide

Safe Disposal of 1-(1H-indol-5-yl)ethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 1-(1H-indol-5-yl)ethanamine, ensuring compliance with general safety standards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. Based on available data for similar indole compounds, this compound is considered hazardous.[1][2] It may cause skin and serious eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use nitrile or other chemically resistant gloves.[2][3]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following procedure is based on general guidelines for hazardous chemical waste disposal.

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips).[4]

  • The container must be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid potentially reactive mixtures.[4]

Step 2: Waste Accumulation and Storage

  • The waste container must be kept securely closed except when adding waste.[5][6]

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.[4][5]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong oxidizing agents.[1][7]

Step 3: Final Disposal

  • Once the container is full, or when the experiment is complete, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[4]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[1][2][4]

  • All waste must be disposed of through an approved waste disposal plant.[1][2]

Quantitative Data Summary
ParameterGuidelineSource
Storage Temperature 2-8°C (for pure compound)[8]
Waste Storage Cool, dry, well-ventilated area[2][7]
Incompatible Materials Strong oxidizing agents[1][7]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in safety data sheets, the principles of handling hazardous chemical waste are universal. The key protocol is to treat it as a hazardous waste and coordinate with your institution's EHS department for proper disposal.

Disposal Workflow

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste - Designate a labeled, compatible container - Do not mix with other waste streams A->B C Step 3: Accumulate Waste - Keep container tightly closed - Store in a designated cool, dry, ventilated area B->C D Step 4: Arrange for Disposal - Contact Environmental Health & Safety (EHS) - Schedule a hazardous waste pickup C->D E Step 5: Professional Disposal - Hand over to licensed waste disposal service D->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(1H-indol-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1-(1H-indol-5-yl)ethanamine, a chemical compound utilized in laboratory research. The following procedures are based on best practices for handling similar indole derivatives and are intended to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. This guidance is derived from safety data sheets for structurally related compounds and general laboratory safety standards.

Protection Type Specific Requirement Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes and airborne particles that can cause serious eye irritation or damage.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may be toxic or cause irritation. Gloves must be inspected before use and disposed of properly after handling.[1][2]
Body Protection A properly fitted laboratory coat.To protect the skin from accidental spills and contamination.
Respiratory Protection A government-approved respirator may be necessary if handling the compound in a poorly ventilated area or if it is in a form that can be easily inhaled (e.g., fine powder).To prevent respiratory tract irritation.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to maintaining a safe laboratory environment. The following diagram outlines the essential steps for handling this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area or fume hood B->C D Weigh and handle the compound with care to avoid generating dust or aerosols C->D E Use dedicated and clean equipment D->E F Clean the work area and equipment thoroughly E->F G Remove and dispose of PPE correctly F->G H Wash hands thoroughly after handling G->H I Segregate chemical waste in a clearly labeled, sealed container J Follow institutional and local regulations for hazardous waste disposal I->J

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Unused or waste this compound should be treated as hazardous chemical waste.

  • Container Management : Waste should be collected in a designated, properly labeled, and sealed container.[1] The container must be compatible with the chemical.

  • Disposal Method : Disposal must be carried out through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[1] Always adhere to your institution's and local environmental regulations for chemical waste disposal.[2]

  • Contaminated Materials : Any materials, such as gloves, wipes, or weighing paper, that come into contact with the compound should also be disposed of as hazardous waste.[1]

By implementing these safety and logistical measures, researchers and laboratory personnel can minimize risks and ensure the safe and responsible use of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-indol-5-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(1H-indol-5-yl)ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.